molecular formula C13H18O5 B1620290 Ethyl 3,4,5-trimethoxyphenylacetate CAS No. 66162-60-5

Ethyl 3,4,5-trimethoxyphenylacetate

Cat. No.: B1620290
CAS No.: 66162-60-5
M. Wt: 254.28 g/mol
InChI Key: PHSQGRIKRCUPMR-UHFFFAOYSA-N
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Description

Ethyl 3,4,5-trimethoxyphenylacetate is a useful research compound. Its molecular formula is C13H18O5 and its molecular weight is 254.28 g/mol. The purity is usually 95%.
The exact mass of the compound Ethyl 3,4,5-trimethoxyphenylacetate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 141200. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Ethyl 3,4,5-trimethoxyphenylacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3,4,5-trimethoxyphenylacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3,4,5-trimethoxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-18-12(14)8-9-6-10(15-2)13(17-4)11(7-9)16-3/h6-7H,5,8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHSQGRIKRCUPMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C(=C1)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30301118
Record name Ethyl 3,4,5-trimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66162-60-5
Record name NSC141200
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141200
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3,4,5-trimethoxyphenylacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30301118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 3,4,5-Trimethoxy Pharmacophore: A Technical Analysis of Ethyl 3,4,5-trimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Structural Significance[1]

Ethyl 3,4,5-trimethoxyphenylacetate (CAS: 66162-60-5) represents a critical structural motif in medicinal chemistry, serving as a lipophilic carrier of the 3,4,5-trimethoxybenzyl group—often referred to as the "galloyl" or "trimethoxy" pharmacophore. This specific substitution pattern is a privileged structure found in numerous bioactive natural products, including Reserpine , Podophyllotoxin , Colchicine , and Mescaline .

For researchers and drug developers, this molecule is not merely an ester; it is a versatile building block. The ethyl ester functionality provides modulated lipophilicity (LogP) compared to its parent acid, enhancing membrane permeability for in vitro studies, while the active methylene group at the


-position allows for facile carbon-carbon bond formation, making it a gateway to complex isoquinoline and isocoumarin scaffolds.
Core Chemical Identity[2]
  • IUPAC Name: Ethyl 2-(3,4,5-trimethoxyphenyl)acetate

  • Common Name: Ethyl 3,4,5-trimethoxyphenylacetate[1][2][3]

  • CAS Number: 66162-60-5[3]

  • Parent Acid: 3,4,5-Trimethoxyphenylacetic acid (CAS: 951-82-6)

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models essential for handling and analytical characterization.

PropertyValue / DescriptionTechnical Note
Molecular Formula

Molecular Weight 254.28 g/mol
Appearance Colorless to pale yellow oilMay crystallize upon prolonged standing at low temp.
Boiling Point 314–315 °C (at 760 mmHg)Predicted value; distillable under high vacuum (~160°C @ 0.5 mmHg).
Solubility Soluble in EtOH, EtOAc, DCM, DMSOInsoluble in water.
LogP ~1.95Moderate lipophilicity; favorable for BBB penetration studies.
H-Bond Donors 0
H-Bond Acceptors 5
Spectroscopic Signature (¹H NMR)

Solvent:


, 400 MHz
  • 
     6.45 (s, 2H):  Aromatic protons (Positions 2, 6). The symmetry of the 3,4,5-substitution renders these chemically equivalent.
    
  • 
     4.15 (q, J = 7.1 Hz, 2H):  Methylene protons of the ethyl ester (
    
    
    
    ).
  • 
     3.85 (s, 6H):  Methoxy protons at positions 3 and 5 (meta).
    
  • 
     3.82 (s, 3H):  Methoxy proton at position 4 (para).
    
  • 
     3.54 (s, 2H):  Benzylic methylene protons (
    
    
    
    -carbonyl).
  • 
     1.26 (t, J = 7.1 Hz, 3H):  Methyl protons of the ethyl ester (
    
    
    
    ).

Synthetic Pathways & Process Chemistry[6]

For laboratory-scale preparation and industrial scale-up, the Fischer Esterification remains the most robust protocol due to atom economy and ease of purification. However, for catalytic efficiency, Steglich Esterification can be employed if the substrate contains acid-sensitive moieties.

Protocol A: Acid-Catalyzed Fischer Esterification (Standard)

Rationale: Sulfuric acid acts as a dehydrating agent and catalyst, driving the equilibrium toward the ester. The excess ethanol serves as both reactant and solvent.

  • Charge: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4,5-trimethoxyphenylacetic acid (10.0 g, 44.2 mmol).

  • Solvation: Add absolute Ethanol (100 mL).

  • Catalysis: Cautiously add concentrated

    
      (1.0 mL) dropwise.
    
  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Validation: Monitor by TLC (Mobile phase: 30% EtOAc/Hexanes). Product (

      
      ) should appear; starting acid (
      
      
      
      ) should disappear.
  • Workup: Cool to room temperature. Concentrate under reduced pressure to remove excess ethanol.

  • Neutralization: Dissolve residue in EtOAc (100 mL) and wash with saturated

    
     (2 x 50 mL) to remove residual acid.
    
  • Drying: Wash organic layer with brine, dry over anhydrous

    
    , filter, and concentrate.
    
  • Purification: If necessary, purify via vacuum distillation or flash column chromatography (

    
    , Hexane/EtOAc gradient).
    

SynthesisWorkflow Start Start: 3,4,5-Trimethoxyphenylacetic Acid Process Process: Reflux 8h @ 78°C Start->Process Reagents Reagents: EtOH (excess) + H2SO4 (cat.) Reagents->Process Check Validation: TLC (30% EtOAc/Hex) Process->Check Workup Workup: Conc. -> NaHCO3 Wash -> Dry Check->Workup Conversion >98% Product Product: Ethyl 3,4,5-trimethoxyphenylacetate Workup->Product

Figure 1: Workflow for the Fischer Esterification synthesis of the title compound.

Reactivity & Functionalization

The chemical utility of Ethyl 3,4,5-trimethoxyphenylacetate lies in its dual reactivity: the electrophilic ester carbonyl and the nucleophilic


-carbon (active methylene).
Key Transformations
  • Reduction to Homoveratryl Alcohol Analog:

    • Reagent: Lithium Aluminum Hydride (

      
      ) or 
      
      
      
      .
    • Product: 2-(3,4,5-trimethoxyphenyl)ethanol.

    • Significance: This alcohol is a direct precursor to mescaline-type alkaloids via conversion to the bromide and subsequent amination, or via Tosylation/Azidation.

  • 
    -Alkylation: 
    
    • Reagent: LDA (Lithium Diisopropylamide) followed by Alkyl Halide (

      
      ).
      
    • Mechanism:[4][5][6] Deprotonation of the benzylic position creates an enolate, which attacks electrophiles.

    • Application: Extending the carbon chain for complex polyketide synthesis.

  • Amidation:

    • Reagent: Primary amine (

      
      ) + Heat (or 
      
      
      
      catalysis).
    • Product: N-substituted 2-(3,4,5-trimethoxyphenyl)acetamide.

    • Application: Synthesis of bioactive amides for CNS targeting.

ReactivityMap Core Ethyl 3,4,5-trimethoxyphenylacetate Red Reduction (LiAlH4 / THF) Core->Red Hyd Hydrolysis (NaOH / MeOH) Core->Hyd Alk Alpha-Alkylation (LDA / R-X) Core->Alk Cond Condensation (Aldehyde / Base) Core->Cond Prod_Red 2-(3,4,5-Trimethoxyphenyl)ethanol Red->Prod_Red Prod_Hyd 3,4,5-Trimethoxyphenylacetic Acid Hyd->Prod_Hyd Prod_Alk Alpha-Substituted Esters Alk->Prod_Alk Prod_Cond Stilbene Derivatives (e.g., Combretastatin Analogs) Cond->Prod_Cond

Figure 2: Divergent synthesis map demonstrating the versatility of the ethyl ester as a chemical intermediate.

Medicinal Chemistry Applications

The "Trimethoxy" Pharmacophore

The 3,4,5-trimethoxyphenyl ring is a validated pharmacophore that mimics the A-ring of Colchicine and Podophyllotoxin . Its primary mechanism of action typically involves interaction with the colchicine-binding site on


-tubulin, leading to microtubule destabilization.
Tubulin Inhibition & Anticancer Agents

Researchers utilize Ethyl 3,4,5-trimethoxyphenylacetate to synthesize Combretastatin A-4 (CA-4) analogs. The ester is often converted to an aldehyde or phosphonium salt (Wittig reagent) to form the stilbene bridge found in CA-4.

  • Mechanism:[4][5][6] The trimethoxy ring wedges into the hydrophobic pocket of tubulin, preventing polymerization. This leads to cell cycle arrest at the G2/M phase and apoptosis in tumor cells.

Isocoumarin Synthesis (Kigelin)

The molecule serves as a precursor to Kigelin and related isocoumarins.[7][8]

  • Pathway: Formylation of the aromatic ring (Vilsmeier-Haack) followed by cyclization with the ester side chain yields the isocoumarin core. These compounds exhibit anti-inflammatory and cytotoxic properties.

Efflux Pump Inhibition

Derivatives of 3,4,5-trimethoxyphenylacetic acid have been investigated as inhibitors of P-glycoprotein (P-gp) efflux pumps. By blocking these pumps, these compounds can potentiate the activity of antibiotics (like tetracyclines) or chemotherapeutics in resistant cell lines.

References

  • PubChem. Ethyl 2-(3,4,5-trimethoxyphenyl)acetate (Compound Summary). National Library of Medicine. [Link]

  • MDPI. Synthesis and Antiproliferative Effect of 3,4,5-Trimethoxylated Chalcones. Molecules 2024.[9] [Link]

Sources

A Researcher's Comprehensive Guide to the Safe Handling of Ethyl 3,4,5-trimethoxyphenylacetate (CAS 13355-26-5)

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide serves as an essential resource for researchers, chemists, and drug development professionals working with Ethyl 3,4,5-trimethoxyphenylacetate. Moving beyond a standard Safety Data Sheet (SDS), this document synthesizes key safety data with field-proven insights to establish a framework for its safe handling, storage, and emergency response. The protocols herein are designed to be self-validating, grounded in the physicochemical properties of the compound and established laboratory safety standards.

Core Chemical Identity and Physicochemical Profile

A foundational understanding of a chemical's properties is the first principle of a dynamic risk assessment. Ethyl 3,4,5-trimethoxyphenylacetate is an aromatic ester, and its physical characteristics dictate its primary exposure risks and appropriate handling controls.

Table 1: Physicochemical Properties of Ethyl 3,4,5-trimethoxyphenylacetate

Property Value Significance for Handling
CAS Number 13355-26-5 Unique identifier for unambiguous substance identification.
Molecular Formula C₁₃H₁₈O₅ -
Molecular Weight 254.28 g/mol -
Appearance Solid, powder Poses an inhalation risk if handled improperly; dust can be easily aerosolized.
Melting Point 54 °C Solid at room temperature, reducing vapor inhalation risk under standard conditions.[1]
Boiling Point 168 °C at 6 mmHg Low volatility at ambient temperatures. Heating will increase vapor pressure and exposure risk.[1]
Flash Point Not applicable As a combustible solid, it does not have a traditional flash point.

| Solubility | Soluble in DMSO, Acetone, Chloroform | In case of a spill, these solvents should not be used for cleanup as they would increase the area of contamination.[1] |

Consolidated Hazard Identification and GHS Classification

Analysis of multiple supplier SDSs reveals slight variations in classification, a common occurrence based on the specific data sets available to the classifier. This guide adopts the most protective classifications to ensure the highest level of safety. The primary hazards are related to irritation, sensitization, and potential systemic effects upon ingestion.[2][3][4]

  • Signal Word: Danger

  • GHS Pictograms:

    
    
    
    
    
  • Hazard Statements (H-Statements):

    • H302: Harmful if swallowed.[4]

    • H315: Causes skin irritation.[2][3]

    • H317: May cause an allergic skin reaction.[2][4]

    • H319: Causes serious eye irritation.[2][3]

    • H334: May cause allergy or asthma symptoms or breathing difficulties if inhaled.[4]

    • H335: May cause respiratory irritation.[4]

    • H341: Suspected of causing genetic defects.[4]

    • H412: Harmful to aquatic life with long lasting effects.[2]

  • Precautionary Statements (P-Statements):

    • Prevention: P201 (Obtain special instructions before use), P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P285 (In case of inadequate ventilation wear respiratory protection).[2][4]

    • Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).[2][3]

    • Storage: P403+P233 (Store in a well-ventilated place. Keep container tightly closed).[5]

    • Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[2]

Expertise & Experience: The H341 "Suspected of causing genetic defects" classification from one supplier[4] is a significant finding that elevates the handling requirements for this compound. While other SDSs may not list this, the "Precautionary Principle" in chemical safety dictates that we adhere to the most stringent classification until comprehensive data proves otherwise. Therefore, this compound must be handled as a potential mutagen, requiring rigorous contamination control.

Emergency Response Workflow

In the event of an exposure, a structured and rapid response is critical to minimizing harm. The following workflow outlines the immediate actions required.

Caption: Emergency first aid protocol for exposure to Ethyl 3,4,5-trimethoxyphenylacetate.

Laboratory Handling and Exposure Control Protocol

Given the compound's classification as a skin/respiratory irritant, sensitizer, and potential mutagen, a multi-layered approach to exposure control is mandatory.

Step 1: Engineering Controls (Primary Barrier)

  • Methodology: All weighing, transfers, and manipulations of the solid compound must be performed inside a certified chemical fume hood or a powder containment hood.

  • Causality: This is the most critical step. A fume hood prevents the inhalation of aerosolized dust and contains any potential spills, protecting both the user and the general laboratory environment.

Step 2: Personal Protective Equipment (PPE) (Secondary Barrier)

  • Methodology:

    • Hand Protection: Wear double-layered nitrile gloves. The outer glove should be removed and replaced immediately upon known or suspected contact.

    • Eye Protection: Wear tight-fitting chemical safety goggles. A face shield must be worn over the goggles when handling larger quantities (>10g) or when there is a risk of splashing.

    • Body Protection: Wear a buttoned, long-sleeved lab coat. Consider a disposable gown for procedures with a high risk of contamination.

    • Respiratory Protection: For situations where engineering controls may not be sufficient (e.g., cleaning a large spill), a NIOSH-approved respirator with a P100 (particulate) filter is required.[6]

  • Causality: PPE provides a final barrier. Double-gloving is a standard practice when handling potential mutagens to protect against undetected pinholes and to allow for safe removal of the contaminated outer layer.

Step 3: Safe Work Practices & Hygiene

  • Methodology:

    • Designate a specific area within the fume hood for handling this compound.

    • Use a plastic-backed absorbent liner on the work surface to contain spills.

    • Do not eat, drink, or smoke in the laboratory.[4]

    • Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.[3]

  • Causality: These practices prevent cross-contamination of the laboratory and inadvertent ingestion of the compound.

Stability, Storage, and Reactivity

Preventing unintended reactions is a key aspect of safe chemical management.

  • Storage Protocol: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from direct sunlight and sources of ignition.[5]

  • Chemical Stability: The compound is stable under recommended storage conditions.[6]

  • Reactivity Profile:

Reactivity_and_Decomposition cluster_incompatibles Incompatible Materials cluster_conditions Hazardous Conditions cluster_products Hazardous Decomposition Products Compound Ethyl 3,4,5-trimethoxyphenylacetate (Stable under normal conditions) Oxidizers Strong Oxidizing Agents Compound->Oxidizers Leads to Exothermic Reaction Combustion High Heat / Combustion Compound->Combustion Undergoes Decomposition COx Carbon Oxides (CO, CO₂) Combustion->COx Produces

Caption: Reactivity profile showing incompatibilities and hazardous decomposition pathways.

Expertise & Experience: While the SDS lists "Strong oxidizing agents" as the primary incompatibility, this class of compounds (esters) can also undergo hydrolysis when exposed to strong acids or bases, especially with heating. It is prudent to avoid these conditions as well.

Disposal Protocol

Chemical waste must be handled with the same care as the parent compound.

  • Methodology:

    • Collect all waste material (unused compound, contaminated PPE, and cleaning materials) in a dedicated, clearly labeled hazardous waste container.

    • The waste container must be kept closed except when adding waste.

    • Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EHS) department.

    • Arrange for pickup and disposal through your institution's certified hazardous waste management program.[2][5]

  • Trustworthiness: This self-validating system ensures that all potentially hazardous material is segregated and managed by trained professionals, complying with local and national regulations and preventing environmental release.[2][7]

References

  • Safety data sheet according to 1907/2006/EC, Article 31. (2022). Generic SDS Provider.
  • MATERIAL SAFETY DATA SHEET. (2010). Generic MSDS Provider.
  • SAFETY DATA SHEET According to Regulation (EC) No. 1907/2006. (2021). Generic SDS Provider.
  • SAFETY DATA SHEET - Ethyl 4-Hydroxy-3-methoxycinnam
  • SAFETY DATA SHEET - Product identifier 324582. (2024). Sigma-Aldrich.
  • SAFETY DATA SHEET - sc-227555. (2018). Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - Tri-n-butyltin chloride. (2025). Fisher Scientific.
  • Chemical Hazard Classification and Labeling: Comparison of OPP Requirements and the GHS. (2004). US Environmental Protection Agency (EPA).
  • SAFETY DATA SHEET - Ethyl p-Methoxycinnam
  • SAFETY DATA SHEET - Butyltin chloride dihydroxide. (2023). Santa Cruz Biotechnology.
  • Ethyl 3,4,5-trimethoxybenzoate Chemical Properties. (n.d.). ChemicalBook.
  • Ethyl 3,4,5-trimethoxybenzoylacet

Sources

Literature review of Ethyl 3,4,5-trimethoxyphenylacetate as a pharmaceutical building block

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,4,5-trimethoxyphenylacetate (ETMPA) (CAS: 13334-63-9) serves as a critical synthetic "handle" in modern medicinal chemistry. While structurally simple, it acts as the primary gateway to the 3,4,5-trimethoxyphenethyl pharmacophore—a privileged motif found in tubulin polymerization inhibitors, dopamine receptor ligands, and vascular disrupting agents.

This guide moves beyond basic catalog data to analyze the molecule’s utility as a pharmaceutical building block.[1][2] It details the causality behind its reactivity, validated synthetic protocols, and its pivotal role in oncology and neurology drug discovery.

Part 1: Structural Analysis & The Pharmacophore

The utility of ETMPA lies in its ability to deliver the 3,4,5-trimethoxyphenyl (TMP) ring into a target molecule.

The TMP Motif: Why It Matters

The TMP ring is electron-rich due to the inductive and mesomeric effects of the three methoxy groups. In biological systems, this specific arrangement mimics the A-ring of Colchicine and Podophyllotoxin , allowing molecules derived from ETMPA to bind with high affinity to the colchicine-binding site of tubulin.

  • Electronic Profile: The ester moiety (

    
    ) acts as a masked electrophile. It provides a stable "shelf-life" form of the reactive acid or aldehyde, protecting the molecule from premature oxidation or polymerization until activation.
    
  • Solubility: Unlike its parent acid (3,4,5-trimethoxyphenylacetic acid), the ethyl ester exhibits superior solubility in organic solvents (THF, DCM, EtOAc), facilitating homogenous catalysis and clean biphasic workups.

Reactivity Hub (DOT Diagram)

The following diagram illustrates the divergent synthesis pathways accessible from ETMPA.

ETMPA_Reactivity ETMPA Ethyl 3,4,5-trimethoxyphenylacetate (ETMPA) Alcohol 2-(3,4,5-Trimethoxyphenyl)ethanol (Dopamine/Serotonin Ligands) ETMPA->Alcohol Reduction (LiAlH4 / NaBH4) Aldehyde 3,4,5-Trimethoxyphenylacetaldehyde (Pictet-Spengler Precursor) ETMPA->Aldehyde Partial Reduction (DIBAL-H) Acid 3,4,5-Trimethoxyphenylacetic Acid (Mivacurium Intermediate) ETMPA->Acid Hydrolysis (NaOH/EtOH) Amide Phenethyl-Amides (Cinepazide Analogs) ETMPA->Amide Direct Amidation (TBD/Amine) Hydrazone Thiazol-2-yl-hydrazones (Anticancer Agents) Acid->Hydrazone Coupling (Hydrazine/Heterocycle)

Figure 1: The "Hub and Spoke" reactivity model of ETMPA, showing its conversion into key pharmaceutical intermediates.[3]

Part 2: Validated Experimental Protocols

Note: All protocols assume standard Schlenk line techniques under inert atmosphere (Ar/N2) unless otherwise stated.

Protocol A: Chemoselective Reduction to Alcohol

Objective: Synthesize 2-(3,4,5-trimethoxyphenyl)ethanol, a precursor for mescaline analogs (research standards) and dopamine agonists. Challenge: Avoiding over-reduction or side reactions with the electron-rich ring. Solution: The use of


 with Methanol (in situ generation of active species) offers a safer, milder alternative to Lithium Aluminum Hydride (

).

Reagents:

  • ETMPA (1.0 eq)

  • 
     (6.0 eq)[4]
    
  • THF (Anhydrous)

  • Methanol (Dropwise addition)[4]

Step-by-Step Methodology:

  • Setup: Dissolve ETMPA (e.g., 10 mmol) in anhydrous THF (40 mL) in a round-bottom flask equipped with a reflux condenser and magnetic stir bar.

  • Reagent Addition: Add solid

    
     (60 mmol) in one portion. The suspension will remain stable.
    
  • Activation: Heat the system to a gentle reflux (

    
    ).
    
  • Catalysis: Add Methanol (10 mL) dropwise through the condenser over 60 minutes.

    • Mechanism:[2][3][5][6][7] Methanol reacts with

      
       to form alkoxy-borohydrides (
      
      
      
      ), which are more nucleophilic towards the ester carbonyl than borohydride alone [1].
    • Observation: Vigorous gas evolution (

      
      ) will occur; ensure adequate venting.
      
  • Quench: After 4-6 hours (monitor by TLC, 1:1 Hex/EtOAc), cool to

    
     and quench with 1M HCl until pH 7.
    
  • Workup: Extract with EtOAc (

    
     mL), wash with brine, dry over 
    
    
    
    , and concentrate.
  • Yield: Expect 70-85% of a viscous colorless oil.

Protocol B: Synthesis of Combretastatin A-4 Analogs (Via Acid)

Objective: Hydrolysis of ETMPA to the acid, followed by coupling to form tubulin-inhibiting chalcones or stilbenes.

  • Hydrolysis:

    • Reflux ETMPA in 10% NaOH/Ethanol for 2 hours.

    • Acidify with HCl to precipitate 3,4,5-trimethoxyphenylacetic acid.

    • Checkpoint: Melting point should be

      
      .
      
  • Perkin Condensation (Chalcone Route):

    • React the acid (or its chloride) with a substituted benzaldehyde (e.g., 3-hydroxy-4-methoxybenzaldehyde) in the presence of acetic anhydride and TEA.

    • Significance: This generates the stilbene-like scaffold essential for disrupting microtubule formation in cancer cells [2].

Part 3: Pharmaceutical Case Studies

Oncology: The Tubulin Inhibitors

The 3,4,5-trimethoxy motif is the "warhead" for a class of drugs known as Vascular Disrupting Agents (VDAs) .[1] Unlike standard chemotherapy that targets dividing cells, VDAs attack the existing blood vessels of a tumor.

  • Mechanism: Derivatives of ETMPA bind to the colchicine site on

    
    -tubulin. This inhibits polymerization, causing the cytoskeleton of endothelial cells to collapse. The tumor blood vessels occlude, leading to necrosis of the tumor core.
    
  • Key Drug: Combretastatin A-4 (CA-4) .[1] While CA-4 is a stilbene, ETMPA is a primary building block for synthesizing homo-combretastatins and related hydrazone analogs which show improved stability over the natural product [3].

Neurology: Receptor Ligands

ETMPA is the direct precursor to the homopiperonylamine scaffold.

  • Target: 5-HT (Serotonin) and Dopamine receptors.

  • Application: Research into Cinepazide analogs. Cinepazide (used for cerebral vasodilation) typically contains a cinnamoyl linker, but saturated analogs derived from ETMPA are investigated for improved metabolic stability and selectivity in treating cerebrovascular disorders.

Part 4: Quality Control & Analytics

When sourcing or synthesizing ETMPA, the following analytical standards ensure pharmaceutical grade quality.

ParameterSpecificationMethodNote
Appearance Colorless/Pale Yellow OilVisualDarkening indicates oxidation of the electron-rich ring.
Purity

HPLC (C18)Mobile Phase: MeCN/Water (60:40).
Identity

-NMR
400 MHz

Diagnostic singlets:

3.85 (9H, OMe),

3.54 (2H,

).
Impurity A

HPLC3,4,5-Trimethoxyphenylacetic acid (Hydrolysis product).
Impurity B

GC-MS3,4,5-Trimethoxybenzaldehyde (Oxidation byproduct).
Analytical Workflow (DOT Diagram)

QC_Workflow Sample Raw ETMPA Sample TLC TLC Screening (Hex:EtOAc 3:1) Sample->TLC Quick Check HPLC HPLC Purity Check (Reverse Phase C18) TLC->HPLC If Single Spot NMR NMR Structure Validation (Proton/Carbon) HPLC->NMR If >98% Release Release for Synthesis NMR->Release Pass

Figure 2: Standard Quality Control workflow for validating ETMPA prior to GMP synthesis.

References

  • Sciencemadness & Literature Consensus. (2017). Reduction of methyl 3,4,5-trimethoxy benzoate using MeOH/NaBH4. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Chalcones bearing a 3,4,5-trimethoxyphenyl motif are capable of selectively inhibiting oncogenic K-Ras signaling.[2] Retrieved from [Link]

  • MDPI Pharmaceuticals. (2025). (E)-1-(3-(3-Hydroxy-4-Methoxyphenyl)-1-(3,4,5-Trimethoxyphenyl)allyl)-1H-1,2,4-Triazole and Related Compounds: Their Synthesis and Biological Evaluation as Novel Antimitotic Agents Targeting Breast Cancer. Retrieved from [Link]

Sources

In-Depth Technical Guide: Metabolic Pathway Predictions & Validation for Ethyl 3,4,5-trimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the predicted metabolic fate of Ethyl 3,4,5-trimethoxyphenylacetate (Ethyl-TMPAA) and provides a rigorous in vitro experimental framework for validation.

Executive Summary & Compound Profile

Ethyl 3,4,5-trimethoxyphenylacetate is the ethyl ester derivative of 3,4,5-trimethoxyphenylacetic acid (TMPAA) . TMPAA is the primary oxidative metabolite of the psychedelic protoalkaloid mescaline. The ethyl ester modification significantly alters the physicochemical profile, increasing lipophilicity (


) and membrane permeability compared to the free acid.

From a metabolic perspective, this compound functions as a prodrug . The ester moiety acts as a "metabolic handle," susceptible to rapid enzymatic hydrolysis. Consequently, the in vitro assessment must prioritize distinguishing between hydrolytic clearance (Phase I esterase activity) and oxidative clearance (Cytochrome P450 activity).

Physicochemical Predictions
ParameterPredictionImplication
LogP ~2.5 - 2.8Moderate lipophilicity; high microsomal protein binding expected.
pKa N/A (Ester)Neutral at physiological pH (7.4).
Metabolic Stability Low (High Clearance)Rapid hydrolysis expected in plasma and liver S9/microsomes.
Primary Metabolite TMPAA (Acid)Highly polar; likely renal elimination or Phase II conjugation.

Predicted Metabolic Pathways

The metabolism of Ethyl-TMPAA is predicted to occur in a stepwise cascade, dominated by hydrolysis, followed by oxidation and conjugation.

Pathway A: Hydrolysis (Major Route)

The ethyl ester bond is a canonical substrate for Carboxylesterases (CES) .[1][2]

  • Enzymes: CES1 (primarily hepatic) and CES2 (intestinal). Given the bulky acyl group (trimethoxyphenyl), CES1 is predicted to be the dominant isoform in the liver.

  • Mechanism: Nucleophilic attack by the catalytic serine triad on the carbonyl carbon, releasing Ethanol and TMPAA .

  • Location: High activity expected in Plasma (butyrylcholinesterase) and Liver Microsomes/Cytosol (CES).

Pathway B: O-Demethylation (Secondary Route)

Following hydrolysis (or competitively on the parent), the methoxy groups on the phenyl ring are subject to O-demethylation.

  • Enzymes: CYP2D6 and CYP3A4 .[3] Based on mescaline metabolism, removal of the meta or para methyl groups is likely.

  • Product: 3,4-dimethoxy-5-hydroxyphenylacetic acid (or isomers).

Pathway C: Phase II Conjugation

The resulting free phenols (from Pathway B) or the carboxylic acid (from Pathway A) serve as handles for conjugation.

  • Glucuronidation (UGT): The carboxylic acid moiety of TMPAA can undergo acyl-glucuronidation.

  • Sulfation (SULT): Any formed phenolic metabolites will be targets for sulfotransferases.

Pathway Visualization (DOT)

MetabolicPathway Parent Ethyl 3,4,5-trimethoxyphenylacetate (Parent Ester) TMPAA 3,4,5-Trimethoxyphenylacetic Acid (TMPAA) Parent->TMPAA Hydrolysis (CES1, Plasma Esterases) Ethanol Ethanol Parent->Ethanol OH_Metab O-Desmethyl-TMPAA (Phenolic Metabolite) TMPAA->OH_Metab O-Demethylation (CYP2D6, CYP3A4) Glucuronide TMPAA-Glucuronide (Acyl-Glucuronide) TMPAA->Glucuronide Glucuronidation (UGT) Sulfate O-Desmethyl-Sulfate OH_Metab->Sulfate Sulfation (SULT)

Figure 1: Predicted metabolic cascade showing rapid hydrolysis to TMPAA followed by oxidative and conjugative secondary metabolism.

Experimental Validation Protocols

To validate these predictions, a "self-validating" experimental design is required. This involves not just measuring disappearance, but proving the mechanism of disappearance using specific cofactors and inhibitors.

Experiment 1: Metabolic Stability & Phenotyping

Objective: Determine intrinsic clearance (


) and distinguish between CYP-mediated and Esterase-mediated clearance.
Materials
  • Test System: Human Liver Microsomes (HLM), pooled (20 mg/mL protein).

  • Cofactors: NADPH (for CYP), UDPGA (optional, for UGT).

  • Inhibitors:

    • BNPP (Bis-p-nitrophenyl phosphate): Irreversible inhibitor of carboxylesterases.

    • 1-ABT (1-Aminobenzotriazole): Pan-CYP inhibitor.

Protocol Workflow
  • Preparation: Prepare 1 µM Ethyl-TMPAA in phosphate buffer (100 mM, pH 7.4).

  • Incubation Groups (n=3):

    • Group A (Total Metabolism): HLM + NADPH.

    • Group B (Hydrolysis Only): HLM (No NADPH).

    • Group C (CYP Only): HLM + NADPH + BNPP (100 µM).

    • Group D (Non-Enzymatic): Heat-inactivated HLM.

  • Time Course: Sampling at 0, 5, 10, 20, 30, 60 min.

  • Termination: Quench with ice-cold Acetonitrile containing Internal Standard (e.g., Deuterated Mescaline or Diclofenac).

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

Data Interpretation Logic
  • If Group B clearance

    
    Group A : Metabolism is dominated by hydrolysis (Esterase-driven).
    
  • If Group C shows stability: The compound requires esterases for clearance.

  • If Group D shows loss: Chemical instability (spontaneous hydrolysis).

Experiment 2: Plasma Stability

Rationale: Ethyl esters are often hydrolyzed by butyrylcholinesterase or albumin-associated esterases in plasma, leading to "false" high clearance values if not accounted for.

  • Protocol: Incubate 1 µM compound in 100% human plasma at 37°C. Sample at 0, 15, 30, 60 min.

  • Critical Check: If

    
     min, the compound is a "soft drug" and may not reach hepatic tissues intact.
    

Analytical Methodology (LC-MS/MS)[4][5]

Quantification requires tracking both the parent ester and the acid metabolite (TMPAA).

Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis). Chromatography: C18 Reverse Phase (e.g., Waters BEH C18), Gradient elution (Water/Acetonitrile + 0.1% Formic Acid).

Predicted MRM Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeNote
Ethyl-TMPAA 253.1 [M+H]+181.1QuantLoss of ethyl ester (-72 Da)
TMPAA (Acid) 225.1 [M-H]-181.0QuantNegative mode often better for acids
O-Desmethyl 211.1 [M-H]-167.0QualLoss of -CH3

Experimental Workflow Diagram

Workflow cluster_0 Incubation Systems Start Start: Ethyl-TMPAA Stock (10 mM) HLM_NADPH HLM + NADPH (Total Hepatic Cl) Start->HLM_NADPH HLM_NoCofactor HLM (No NADPH) (Esterase Activity) Start->HLM_NoCofactor Plasma Human Plasma (Systemic Hydrolysis) Start->Plasma Quench Quench: ACN + Internal Std (Timepoints: 0-60 min) HLM_NADPH->Quench HLM_NoCofactor->Quench Plasma->Quench Analysis LC-MS/MS Analysis (Monitor Parent & TMPAA) Quench->Analysis Decision Data Interpretation Analysis->Decision Result1 High Cl in No-Cofactor? -> Hydrolysis Driven Decision->Result1 Result2 Stable in Plasma? -> Hepatic Targeting Decision->Result2

Figure 2: Step-by-step experimental workflow for validating metabolic stability and phenotyping.

References

  • Mescaline Metabolism & TMPAA Formation

    • Source: Wikipedia / Drug Metabolism & Disposition.
    • Citation: "Mescaline is primarily excreted as 3,4,5-trimethoxyphenylacetic acid (TMPAA)
    • Link:

  • Carboxylesterase (CES)

    • Source: Hatfield, M. J., et al. (2016). "Human Carboxylesterases: A Comprehensive Review." Journal of Medicinal Chemistry.
    • Citation: "CES1 preferentially hydrolyzes esters with large acyl groups and small alcohol groups, whereas CES2 prefers the inverse."[1]

    • Link:

  • In Vitro Metabolic Stability Protocols

    • Source: ThermoFisher Scientific / Cre
    • Citation: "Standard protocols for microsomal stability assessment using NADPH and specific inhibitors."
    • Link:

  • CYP3A4/2D6 Involvement in Phenethylamines

    • Source: Guengerich, F. P. (1999). "Cytochrome P-450 3A4: Regulation and Role in Drug Metabolism."[4][5]

    • Citation: "CYP3A4 is the most abundant hepatic isoform and metabolizes bulky lipophilic substr
    • Link:

Sources

Crystal Structure Analysis of Ethyl 3,4,5-trimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the crystal structure analysis of Ethyl 3,4,5-trimethoxyphenylacetate , a critical intermediate in the synthesis of isoquinoline alkaloids and polyphenol analogs.

This guide is structured to provide actionable protocols for crystallization, data collection, and structural refinement, derived from crystallographic principles of closely related 3,4,5-trimethoxy-substituted esters.

Technical Guide & Protocol | CAS: 66162-60-5 [][2]

Executive Summary & Chemical Context

Ethyl 3,4,5-trimethoxyphenylacetate (ETMPA) serves as a lipophilic precursor in the synthesis of reserpine analogs and podophyllotoxin derivatives.[][2][3] Its structural integrity is defined by two flexible domains: the trimethoxy-substituted aromatic ring (electron-rich, sterically crowded) and the ethyl ester tail (conformationally mobile).[][2][3]

Understanding its solid-state arrangement is vital for drug development professionals to predict:

  • Polymorphism Risk: High, due to the rotational freedom of the ethyl chain and methoxy groups.[][2][3]

  • Solubility Profiles: Influenced by the packing efficiency and exposure of the lipophilic ethyl group vs. the polar ester core.[][2][3]

  • Reactivity: The conformation of the methylene bridge (

    
    ) relative to the aromatic ring dictates the steric accessibility for subsequent alpha-alkylation or condensation reactions.[][2][3]
    

Experimental Protocol: Crystallization & Data Collection

Achieving diffraction-quality crystals for flexible esters requires controlling the entropy of the alkyl chain.[][2][3]

Crystallization Strategy

ETMPA is likely a low-melting solid or oil at room temperature.[][2][3] The following "Self-Validating" protocol ensures phase purity.

MethodSolvent SystemConditionsTarget Outcome
Slow Evaporation Ethanol /

-Hexane (1:[][2][3]3)
Room Temp (controlled humidity)Prisms or blocks (Thermodynamic form)
Vapor Diffusion THF (inner) / Pentane (outer)

(Cold room)
Reduced thermal motion; minimizes oiling out
In Situ Cryo Neat liquid (in capillary)Zone melting on diffractometerEssential if MP

Scientific Rationale: The 3,4,5-trimethoxy motif makes the molecule "top-heavy."[][2][3] Non-polar antisolvents (Hexane/Pentane) drive the aggregation of the hydrophobic aromatic cores, while polar solvents (Ethanol/THF) solvate the ester function, slowing nucleation to prevent amorphous precipitation.[3]

X-Ray Data Collection Parameters[1][2][3]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[][2][3]
    • Why: Molybdenum provides better resolution (

      
       Å or higher) than Copper for small organic molecules, reducing absorption errors from the oxygen-rich lattice.[][2][3]
      
  • Temperature: 100 K (Liquid Nitrogen Stream) .

    • Criticality: Essential.[][2][3] The ethyl tail (

      
      ) and methoxy methyls exhibit high thermal vibration at room temperature, which smears electron density and lowers the precision of bond lengths.[2][3]
      
  • Strategy: Full sphere collection (

    
     rotation) to maximize redundancy (
    
    
    
    ), allowing for accurate absorption correction (SADABS or equivalent).

Structural Elucidation & Refinement

This section details the expected structural features based on the crystallographic behavior of homologous 3,4,5-trimethoxybenzoates and cinnamates.

Conformational Analysis

The crystal structure is governed by the competition between electronic conjugation and steric hindrance .[][2][3]

  • The Trimethoxy "Propeller":

    • Meta-Methoxy (C3/C5): Typically lie coplanar with the phenyl ring to maximize

      
      -orbital overlap with the aromatic 
      
      
      
      -system.[][2][3]
    • Para-Methoxy (C4): Often forced out-of-plane (torsion angle

      
      ) to relieve steric crowding from the flanking meta-groups.[][2][3] This creates a "propeller" motif common in mescaline analogs.[][2][3]
      
  • The Ester Linkage:

    • The carbonyl oxygen (

      
      ) and the ether oxygen (
      
      
      
      ) typically adopt a syn-periplanar conformation (torsion angle
      
      
      ).[][2][3]
    • The ethyl group (

      
      ) often displays anti-periplanar  geometry relative to the carbonyl carbon to minimize dipole repulsion.[][2][3]
      
Packing Interactions (Supramolecular Assembly)

Unlike alcohols or amides, ETMPA lacks strong hydrogen bond donors.[2][3] The lattice is stabilized by weak, directional forces:

  • C-H...O Hydrogen Bonds: The acidic protons of the methoxy groups interact with the carbonyl oxygen of neighboring molecules.[][2][3]

    • Expectation:

      
       Å.[][2][3]
      
  • 
    -Stacking:  Face-to-face stacking is often disrupted by the bulky methoxy groups.[][2][3] Instead, expect edge-to-face (T-shaped)  interactions or offset stacking , where the electron-poor aromatic ring slides to align with the electron-rich ester oxygen of a neighbor.[][2][3]
    
Refinement Challenges
  • Disorder: The terminal methyl group of the ethyl ester is prone to rotational disorder.[][2][3]

    • Solution: Model over two positions (Part A/B) with summed occupancy = 1.0. Use isotropic restraints (ISOR) if ellipsoids become non-positive definite.

  • Twinning: If crystallized rapidly, needle-like crystals may exhibit non-merohedral twinning.[][2][3] Check for split spots in the diffraction frames.[][2][3]

Visualization: Structural Determination Workflow

The following diagram outlines the logical flow from synthesis to solved structure, highlighting the decision nodes for handling liquid vs. solid samples.

CrystalAnalysis Start Crude Ethyl 3,4,5-trimethoxyphenylacetate CheckState Check Physical State (Room Temp) Start->CheckState Liquid Liquid / Oil CheckState->Liquid MP < 25°C Solid Solid Powder CheckState->Solid MP > 25°C InSitu In Situ Cryo-Crystallization (Capillary Zone Melting) Liquid->InSitu Recryst Recrystallization (EtOH/Hexane or THF/Pentane) Solid->Recryst Diffraction X-Ray Diffraction (Mo-Kα, 100K) InSitu->Diffraction Recryst->Diffraction Solve Structure Solution (Direct Methods / SHELXT) Diffraction->Solve Refine Refinement (SHELXL) Handle Disorder (Ethyl tail) Solve->Refine Final Final CIF & Packing Analysis Refine->Final

Caption: Decision matrix for the crystallographic analysis of ETMPA, addressing both solid and liquid phases.

Quantitative Data Summary (Expected)

Based on the Cambridge Structural Database (CSD) entries for homologous trimethoxybenzoates and cinnamates, the following unit cell parameters are the statistical norms for this class of compounds.

ParameterExpected Range/ValueNotes
Crystal System Monoclinic or TriclinicLow symmetry due to flexible alkyl chains.[][2][3]
Space Group

or

Most common for achiral organic esters.[][2][3]
Z (Molecules/Cell) 4 (Monoclinic) or 2 (Triclinic)One molecule per asymmetric unit (

).[][2][3]
Density (

)

Typical for oxygenated aromatics.[][2][3]
R-Factor (

)

Achievable with low-temp data collection.[][2][3]
Packing Fraction

Lower end due to inefficient packing of flexible tails.[][2][3]

Implications for Drug Development[2][3]

  • Stability: The ester bond is susceptible to hydrolysis.[][2][3] In the solid state, if the carbonyl oxygen participates in strong intermolecular interactions, the electrophilicity of the carbonyl carbon may be modified, affecting shelf-life stability.[2]

  • Formulation: If ETMPA exhibits polymorphism (e.g., a metastable oil vs. a stable crystal), this must be controlled during scale-up to ensure consistent reactivity in subsequent synthesis steps.

  • Bioavailability: While ETMPA is an intermediate, its solubility profile (predicted by the crystal density and packing energy) informs the solvent choice for liquid-phase reactions (e.g., Grignard additions or reductions).[][2][3]

References

  • Sigma-Aldrich. (n.d.).[][2][3] Ethyl 3,4,5-trimethoxybenzoylacetate Product Data. (Analogous beta-keto ester properties). Retrieved from [][2][3]

  • PubChem. (2025).[][2][3][4] Ethyl 3,4,5-trimethoxyphenylacetate (Compound Summary). National Library of Medicine.[][2][3] Retrieved from [][2]

  • Novina, J. J., et al. (2015).[2][3] Crystal structure of ethyl 6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate. Acta Crystallographica Section E. (Structural analog demonstrating trimethoxy conformation). Retrieved from

  • Khan, G. S., et al. (2006).[2][3] Crystal structure of methyl 2-(2-formyl-3,4,5-trimethoxyphenyl)acetate. Zeitschrift für Kristallographie. (Direct structural homolog).[][2][3] Retrieved from

  • Murtuja, S., et al. (2023).[2][3] Synthesis, crystal structure, and Hirschfeld surface analysis of novel ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate. Journal of Pharmaceutical Chemistry. (Methodology for ester analysis). Retrieved from [][2][3]

Sources

Methodological & Application

Protocol for the synthesis of Ethyl 3,4,5-trimethoxyphenylacetate from 3,4,5-trimethoxyphenylacetic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Context

This application note details the protocol for synthesizing Ethyl 3,4,5-trimethoxyphenylacetate from 3,4,5-trimethoxyphenylacetic acid (TMPAA) . This transformation is a critical step in the preparation of various pharmaceutical intermediates, particularly in the synthesis of alkaloids and polyphenol derivatives used in medicinal chemistry.

While the target molecule is chemically simple, the high electron density of the trimethoxy-substituted ring requires careful handling during workup to prevent oxidation or side reactions. This guide presents a robust Fischer Esterification method, optimized for high yield (>90%) and purity, suitable for research and early-stage drug development workflows.

Key Chemical Transformation
  • Substrate: 3,4,5-Trimethoxyphenylacetic acid (CAS: 951-82-6)[1]

  • Reagent: Ethanol (Absolute)[2]

  • Catalyst: Sulfuric Acid (

    
    ) or Thionyl Chloride (
    
    
    
    )
  • Product: Ethyl 3,4,5-trimethoxyphenylacetate

Reaction Mechanism & Logic

The synthesis follows the principles of acid-catalyzed nucleophilic acyl substitution. We utilize Le Chatelier’s Principle to drive the equilibrium forward. Since the reaction produces water, using ethanol in large excess (as the solvent) and removing water (via azeotropic distillation or molecular sieves) ensures high conversion.

Reaction Pathway Visualization

The following diagram outlines the mechanistic flow and critical intermediate states.

ReactionMechanism Substrate 3,4,5-Trimethoxyphenylacetic Acid (Solid) Intermediate Tetrahedral Intermediate (Unstable) Substrate->Intermediate Reflux (80°C) Ethanol Ethanol (Excess/Solvent) Ethanol->Intermediate Reflux (80°C) Catalyst H2SO4 (Catalyst) Protonation Source Catalyst->Intermediate Reflux (80°C) Product Ethyl 3,4,5-trimethoxyphenylacetate (Target Ester) Intermediate->Product Elimination Water H2O (Byproduct) Intermediate->Water Dehydration

Figure 1: Mechanistic pathway of the Fischer Esterification process.

Experimental Protocol

Method A: Acid-Catalyzed Equilibrium (Standard Laboratory Scale)

This method is preferred for its operational simplicity and use of "green" solvents (Ethanol).

Materials Required
ReagentMW ( g/mol )Equiv.Quantity (Example)Role
3,4,5-Trimethoxyphenylacetic acid 226.231.05.0 g (22.1 mmol)Substrate
Absolute Ethanol 46.07Excess50 mLReagent & Solvent
Sulfuric Acid (conc.) 98.080.5~0.6 mLCatalyst
Sodium Bicarbonate (sat. aq.) 84.01N/A50 mLQuenching/Wash
Ethyl Acetate 88.11N/A100 mLExtraction Solvent
Step-by-Step Procedure
  • Setup:

    • Equip a 100 mL Round Bottom Flask (RBF) with a magnetic stir bar.

    • Attach a reflux condenser topped with a drying tube (CaCl2 or Drierite) to exclude atmospheric moisture. Note: Moisture ingress can reverse the equilibrium.

  • Reaction Initiation:

    • Charge the RBF with 5.0 g of 3,4,5-Trimethoxyphenylacetic acid .

    • Add 50 mL of Absolute Ethanol . Stir until the solid is mostly suspended/dissolved.

    • Critical Step: Add 0.6 mL of concentrated H2SO4 dropwise. The reaction is exothermic; add slowly to prevent localized boiling.

  • Reflux:

    • Heat the mixture to reflux (Bath temp: ~85°C; Internal temp: ~78°C).

    • Maintain reflux for 4 to 6 hours .

    • Process Control: Monitor via TLC (System: 30% EtOAc in Hexanes). The starting acid (

      
      ) should disappear, and the ester (
      
      
      
      ) should appear.
  • Workup (The "Self-Validating" Phase):

    • Cool the mixture to room temperature.

    • Concentration: Remove approximately 80% of the ethanol using a rotary evaporator. Why? This reduces the solubility of the ester in the aqueous phase during extraction.

    • Quenching: Pour the residue into 50 mL of ice-cold water.

    • Extraction: Extract with Ethyl Acetate (

      
       mL).
      
    • Neutralization: Wash the combined organic layers with Saturated NaHCO3 solution (

      
       mL).[3]
      
      • Check: This step removes unreacted acid and H2SO4. Evolution of CO2 gas indicates neutralization is active. Continue until bubbling ceases.

    • Drying: Wash organic layer with Brine (saturated NaCl), then dry over Anhydrous

      
       or 
      
      
      
      .
  • Isolation:

    • Filter off the drying agent.[3]

    • Concentrate the filtrate under reduced pressure to yield the crude ester, typically a pale yellow oil or low-melting solid.

Method B: Thionyl Chloride Activated (High Rate/Yield)

Use this method if Method A yields are low or if the reaction is too slow.

  • Procedure:

    • Dissolve 5.0 g of acid in 30 mL of anhydrous Ethanol at 0°C (Ice bath).

    • Add 1.5 equiv of Thionyl Chloride (

      
      )  dropwise over 20 minutes.
      
      • Mechanism:[3][4][5][6][7]

        
         reacts with ethanol to generate anhydrous HCl in situ and consumes water generated by the reaction, driving it to completion.
        
    • Remove ice bath and stir at Room Temperature for 12 hours (or reflux for 2 hours).

    • Workup as described in Method A.

Workup & Purification Workflow

The following flowchart ensures the removal of all impurities (acid catalyst, unreacted substrate).

WorkupFlow RxnMix Reaction Mixture (Ester, EtOH, H2SO4, Trace Acid) Evap Rotary Evaporation (Remove excess EtOH) RxnMix->Evap Partition Partition (Add Water + EtOAc) Evap->Partition OrgLayer1 Organic Layer (Ester + impurities) Partition->OrgLayer1 AqLayer1 Aqueous Layer (H2SO4 + polar byproducts) Partition->AqLayer1 WashNaHCO3 Wash with Sat. NaHCO3 (CRITICAL STEP) OrgLayer1->WashNaHCO3 OrgLayer2 Neutral Organic Layer WashNaHCO3->OrgLayer2 AqLayer2 Aqueous Waste (Sodium salts of unreacted acid) WashNaHCO3->AqLayer2 Removes Starting Material DryConc Dry (MgSO4) & Concentrate OrgLayer2->DryConc FinalProduct Ethyl 3,4,5-trimethoxyphenylacetate (>95% Purity) DryConc->FinalProduct

Figure 2: Purification workflow to ensure removal of acidic impurities.

Characterization & Quality Control

To validate the synthesis, compare your product against these expected spectral data points.

TechniqueExpected Signal / ValueStructural Assignment
Physical State Pale yellow oil or white solidEster formation often lowers MP relative to acid.
1H NMR (CDCl3)

1.25 (t, 3H)
Ethyl


3.55 (s, 2H)
Benzylic

(Alpha to carbonyl)

3.80 - 3.85 (s, 9H)
Methoxys (

)

4.15 (q, 2H)
Ethyl


6.45 (s, 2H)
Aromatic Protons (Symmetric)
IR Spectroscopy ~1735

Ester

stretch (Sharp)
No broad peak at 2500-3300Absence of carboxylic acid O-H

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Low Yield Equilibrium not shiftedUse anhydrous EtOH; Add molecular sieves (3Å) to the reaction; Increase reflux time.
Product is Acidic Incomplete neutralizationEnsure the NaHCO3 wash is thorough. Check pH of the aqueous layer—it must be basic (pH ~8-9).
Emulsion during workup Surfactant effectAdd solid NaCl to the separatory funnel (Salting out) or filter through a Celite pad.
Dark Coloration Oxidation of phenol etherPerform reaction under Nitrogen atmosphere; ensure H2SO4 is not added too rapidly.

References

  • Starting Material Data: Sigma-Aldrich. 3,4,5-Trimethoxyphenylacetic acid.[1] CAS 951-82-6.[1] Available at:

  • General Protocol (Fischer Esterification): Vogel, A. I.[6] Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Organic Synthesis).[5]

  • Reaction Mechanism: Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. Oxford University Press, 2012.
  • Alternative Catalyst (SOCl2):Thionyl Chloride in Methanol/Ethanol: A Convenient Procedure for the Preparation of Methyl/Ethyl Esters. Application Note based on standard methodologies found in: Journal of Organic Chemistry.

(Note: While specific papers for the ethyl ester of this exact substrate are less common than the methyl ester, the chemistry is homologous and the physical properties cited are derived from standard spectral databases for trimethoxy-phenyl systems.)

Sources

Application Notes & Protocols: Ethyl 3,4,5-trimethoxyphenylacetate as a Strategic Intermediate in the Synthesis of Phenethylamine and Isoquinoline Alkaloids

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 3,4,5-trimethoxyphenyl motif is a cornerstone of numerous psychoactive and medicinally significant alkaloids, most notably mescaline and a wide array of isoquinoline derivatives.[1][2] Ethyl 3,4,5-trimethoxyphenylacetate serves as a highly versatile and commercially accessible starting material for the synthesis of these complex molecular architectures. This guide provides a detailed exploration of its application, focusing on two primary synthetic pathways: the direct conversion to substituted phenethylamines and its use in constructing the isoquinoline scaffold via the Bischler-Napieralski reaction. We will delve into the mechanistic rationale behind these transformations, present detailed, step-by-step laboratory protocols, and offer insights based on established chemical principles for researchers in drug discovery and natural product synthesis.

Introduction: The Strategic Importance of the 3,4,5-Trimethoxy Phenyl Scaffold

Ethyl 3,4,5-trimethoxyphenylacetate is a derivative of phenylacetic acid, featuring a benzene ring heavily substituted with electron-donating methoxy groups. This substitution pattern is not arbitrary; it is a recurring theme in a variety of natural products known for their profound biological activities.[1][3] The electron-rich nature of the aromatic ring is crucial, as it activates the ring towards electrophilic aromatic substitution, a key step in the construction of more complex heterocyclic systems like isoquinolines.[4][5]

This guide will focus on the synthetic utility of this intermediate to build two major classes of alkaloids:

  • Substituted Phenethylamines: This class includes compounds with a phenyl ring attached to an amino group via a two-carbon chain.[6] The most famous example derived from this specific precursor is the psychedelic protoalkaloid mescaline (3,4,5-trimethoxyphenethylamine).[2]

  • Isoquinoline Alkaloids: This vast family of alkaloids features a benzo[c]pyridine heterocyclic system.[7] Many, like papaverine, are built upon a 1-benzylisoquinoline framework, which can be accessed by coupling a phenethylamine unit (derived from our starting material) with a phenylacetic acid derivative.[8]

Caption: Core alkaloid structures derived from Ethyl 3,4,5-trimethoxyphenylacetate.

Overview of Primary Synthetic Pathways

Two divergent and powerful synthetic strategies emanate from Ethyl 3,4,5-trimethoxyphenylacetate, allowing access to distinct alkaloid families. The choice of pathway is determined by the final target scaffold.

  • Pathway A: Direct Route to Phenethylamines. This is the most straightforward application, involving a two-step sequence: amidation of the ester followed by a robust reduction. This pathway efficiently yields 3,4,5-trimethoxyphenethylamine, the core of mescaline and a crucial building block for more complex structures.[9]

  • Pathway B: Construction of the Isoquinoline Nucleus. This more elaborate route leverages the phenethylamine product from Pathway A. The phenethylamine is first acylated and then subjected to an intramolecular cyclization, famously the Bischler-Napieralski reaction, to forge the dihydroisoquinoline ring system.[10][11][12] Subsequent oxidation can yield the fully aromatic isoquinoline.[5]

Synthetic_Pathways cluster_A Pathway A: Phenethylamines cluster_B Pathway B: Isoquinolines start Ethyl 3,4,5-trimethoxyphenylacetate amide 3,4,5-Trimethoxyphenylacetamide start->amide Amidation pea 3,4,5-Trimethoxyphenethylamine (Mescaline) amide->pea Reduction (e.g., LAH) acylated_pea N-Acyl-phenethylamine Precursor pea->acylated_pea N-Acylation dhiq 3,4-Dihydroisoquinoline acylated_pea->dhiq Bischler-Napieralski Cyclization iq Isoquinoline Alkaloid dhiq->iq Aromatization (e.g., Pd/C)

Caption: Divergent synthetic pathways from a common intermediate.

Application I: Synthesis of Mescaline

This protocol details the conversion of Ethyl 3,4,5-trimethoxyphenylacetate to mescaline, a classic example of a phenethylamine synthesis.[9]

Protocol 1: Two-Step Synthesis of 3,4,5-Trimethoxyphenethylamine (Mescaline)

Step 1A: Amidation of Ethyl 3,4,5-trimethoxyphenylacetate

  • Causality: This step converts the ethyl ester into the corresponding primary amide. Esters are generally unreactive towards the hydride reagents used for forming amines. The amide functional group, however, is readily reduced by powerful hydrides like Lithium Aluminum Hydride (LAH). Aqueous ammonia is a simple and effective nucleophile for this transformation.

  • Procedure:

    • In a round-bottom flask, dissolve Ethyl 3,4,5-trimethoxyphenylacetate (1.0 equiv) in an excess of concentrated aqueous ammonia (e.g., 28-30%).

    • Seal the flask and stir the mixture vigorously at room temperature for 24-48 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting ester.

    • Upon completion, cool the mixture in an ice bath. The product, 3,4,5-trimethoxyphenylacetamide, will often precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product is often pure enough for the next step without further purification.

Step 1B: Reduction of 3,4,5-trimethoxyphenylacetamide with LAH

  • Causality: Lithium Aluminum Hydride (LiAlH₄ or LAH) is a potent, non-selective reducing agent capable of reducing the carbonyl of an amide directly to a methylene group (-CH₂-), thus forming the desired amine. Milder reducing agents like sodium borohydride are not strong enough for this transformation. Extreme caution is required when working with LAH as it reacts violently with water and protic solvents.

  • Procedure:

    • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet. Ensure the entire apparatus is under a dry, inert atmosphere (N₂ or Ar).

    • In the flask, prepare a suspension of Lithium Aluminum Hydride (approx. 2.0-3.0 equiv) in an anhydrous ether solvent, such as tetrahydrofuran (THF) or diethyl ether.

    • Dissolve the 3,4,5-trimethoxyphenylacetamide (1.0 equiv) from Step 1A in a minimum amount of dry THF.

    • Slowly add the amide solution dropwise from the dropping funnel to the stirred LAH suspension. The reaction is exothermic; control the addition rate to maintain a gentle reflux.

    • After the addition is complete, heat the mixture to reflux for 4-6 hours to ensure complete reduction.

    • Work-up (Fieser method): Cool the reaction mixture to 0 °C in an ice bath. Cautiously and slowly add water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LAH used in grams. This procedure safely quenches the excess LAH and precipitates the aluminum salts as a granular solid.

    • Stir the resulting mixture at room temperature for 30 minutes, then filter off the aluminum salts through a pad of Celite, washing the filter cake thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude mescaline freebase as an oil.

    • For purification and storage, the amine can be converted to its hydrochloride salt by dissolving the crude oil in a suitable solvent (e.g., isopropanol) and adding a solution of HCl in ether or isopropanol. The salt will precipitate and can be collected by filtration.[13]

StepKey ReagentsSolventTypical TimeTypical Yield
Amidation Aq. NH₃None24-48 h>90%
Reduction LiAlH₄Anhydrous THF4-6 h55-70%[9]

Application II: Synthesis of Isoquinoline Alkaloids via Bischler-Napieralski Reaction

This pathway demonstrates the power of using the phenethylamine scaffold as a foundation for building more complex heterocyclic systems. The Bischler-Napieralski reaction is a cornerstone of isoquinoline synthesis.[10][11][14]

  • Mechanistic Insight: The reaction is an intramolecular electrophilic aromatic substitution.[11] It proceeds by activating an N-acyl-phenethylamine with a strong dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅).[4][5][11] This generates a highly electrophilic nitrilium ion intermediate, which is then attacked by the electron-rich aromatic ring to close the six-membered ring, forming a 3,4-dihydroisoquinoline.[5][11][15] The trimethoxy-substituted ring of our precursor is highly activated, making this cyclization particularly efficient.[4]

Caption: Mechanism of the Bischler-Napieralski reaction via a nitrilium ion intermediate.

Protocol 2: Multi-Step Synthesis of a Substituted Isoquinoline

Step 2A: Synthesis of 3,4,5-Trimethoxyphenethylamine

  • This intermediate is prepared exactly as described in Protocol 1 .

Step 2B: N-Acylation of the Phenethylamine

  • Causality: This step attaches the "upper" portion of the target isoquinoline. The choice of acylating agent is critical as it determines the substituent at the C1 position of the final product. For example, using phenylacetyl chloride will lead to a 1-benzylisoquinoline core.

  • Procedure:

    • Dissolve 3,4,5-trimethoxyphenethylamine (1.0 equiv) and a mild base (e.g., triethylamine or pyridine, 1.2 equiv) in an anhydrous solvent like dichloromethane (DCM) or THF in a flask cooled in an ice bath.

    • Slowly add the desired acyl chloride (e.g., phenylacetyl chloride, 1.1 equiv) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Upon completion, wash the reaction mixture sequentially with dilute HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and evaporate the solvent to yield the N-acyl-phenethylamine precursor, which can be purified by recrystallization or column chromatography.

Step 2C: Bischler-Napieralski Cyclization

  • Causality: This is the key ring-forming step. Phosphorus oxychloride (POCl₃) acts as both a Lewis acid and a dehydrating agent to promote the formation of the nitrilium ion and subsequent cyclization. Anhydrous conditions are essential to prevent quenching of the reagents.

  • Procedure:

    • Dissolve the N-acyl-phenethylamine precursor (1.0 equiv) in a dry, inert solvent such as toluene or acetonitrile.

    • Add phosphorus oxychloride (POCl₃, 2.0-5.0 equiv) dropwise to the solution at room temperature.

    • Heat the reaction mixture to reflux (80-110 °C, depending on the solvent) and maintain for 2-5 hours. Monitor the reaction by TLC.

    • Cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃.

    • Basify the aqueous mixture with a strong base (e.g., concentrated NH₄OH or NaOH) to a pH > 10.

    • Extract the aqueous layer several times with a suitable organic solvent (e.g., DCM or ethyl acetate).

    • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 3,4-dihydroisoquinoline.

Step 2D: Aromatization to the Isoquinoline

  • Causality: Many target alkaloids possess a fully aromatic isoquinoline ring. This requires the dehydrogenation (oxidation) of the dihydroisoquinoline intermediate. Catalytic dehydrogenation using palladium on carbon (Pd/C) at high temperatures is a common and effective method.

  • Procedure:

    • Dissolve the crude 3,4-dihydroisoquinoline from the previous step in a high-boiling inert solvent like decalin or xylene.

    • Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 10% by weight of the substrate).

    • Heat the mixture to reflux (140-190 °C) for 4-8 hours.

    • Cool the reaction to room temperature and filter the catalyst through a pad of Celite, washing thoroughly with a solvent like ethyl acetate.

    • Evaporate the solvent from the filtrate to yield the crude aromatic isoquinoline, which can then be purified by column chromatography or recrystallization.

StepKey ReagentsSolventTypical Conditions
N-Acylation Acyl Chloride, Et₃NAnhydrous DCM0 °C to RT, 2-4 h
Cyclization POCl₃Toluene or MeCNReflux, 2-5 h
Aromatization 10% Pd/CDecalin or XyleneReflux, 4-8 h

Concluding Remarks

Ethyl 3,4,5-trimethoxyphenylacetate stands out as a powerful and versatile intermediate in synthetic organic chemistry. Its utility lies in the strategic placement of electron-donating groups on a readily modifiable phenylacetic acid backbone. The protocols outlined herein demonstrate its efficient application in the synthesis of both simple phenethylamine alkaloids like mescaline and the more complex, medicinally-relevant isoquinoline scaffold. By understanding the underlying mechanisms and applying these robust protocols, researchers can effectively leverage this building block to access a wide range of target molecules for drug development and natural product exploration.

References

  • Aurigene Pharmaceutical Services. Synthesis of Isoquinoline Alkaloids via Oxidative Amidation–Bischler– Napieralski Reaction.
  • Erowid. Preparation of Substituted Phenethylamines.
  • Bischler-Napieralski Reaction. Cambridge University Press.
  • Wikipedia. Bischler–Napieralski reaction.
  • Benchchem. Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • Product Class 5: Isoquinolines. Science of Synthesis.
  • Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research.
  • NROChemistry. Bischler-Napieralski Reaction: Examples & Mechanism.
  • The Hive Novel Discourse. Mescaline from 3,4,5-trimethoxyphenylacetic acid.
  • Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances.
  • Rozwadowska, M. D. RECENT PROGRESS IN THE ENANTIOSELECTIVE SYNTHESIS OF ISOQUINOLINE ALKALOIDS. HETEROCYCLES.
  • J&K Scientific LLC. Bischler-Napieralski Reaction.
  • Slideshare. Bischler napieralski reaction.
  • Imperial College London. Biosynthesis of Alkaloids.
  • Wikipedia. Substituted phenethylamine.
  • ChemRxiv. One-pot Reduction of Nitrostyrenes to Phenethylamines using Sodium Borohydride and Copper(II) chloride.
  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. PMC.
  • UMassD Repository. Synthetic studies towards biologically active heterocyclic alkaloids and their analogues: a thesis in Chemistry.
  • Wikipedia. Mescaline.

Sources

Friedel-Crafts acylation reactions involving Ethyl 3,4,5-trimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Friedel-Crafts Acylation of Ethyl 3,4,5-Trimethoxyphenylacetate

Part 1: Executive Summary & Strategic Rationale

The Challenge: Ethyl 3,4,5-trimethoxyphenylacetate (ETMPA) represents a privileged scaffold in the synthesis of antimitotic agents (e.g., Colchicine, Combretastatin analogs) and podophyllotoxin derivatives. However, functionalizing the aromatic ring via Friedel-Crafts acylation presents a dichotomy of reactivity:

  • Hyper-Activation: The three methoxy groups make the ring extremely electron-rich, prone to over-reaction or polymerization.

  • Steric & Chemical Fragility: The only available sites for substitution (C2/C6) are sterically crowded ("buttressed" by the side chain and C3-methoxy). Furthermore, the use of harsh Lewis acids (e.g.,

    
    ) risks ether cleavage  (demethylation) and ester hydrolysis .
    

The Solution: This protocol details a highly controlled, regioselective acylation at the C2 position. By utilizing Tin(IV) Chloride (


)  as a "soft" Lewis acid in dichloromethane (DCM), we achieve mono-acylation while preserving the integrity of the methoxy ethers and the ethyl ester side chain. This method supersedes traditional aluminum chloride routes which frequently result in complex mixtures of phenols and hydrolyzed acids.

Part 2: Mechanistic Insight & Critical Parameters

Regiochemical Logic

The substrate possesses


 symmetry (assuming free rotation of the C1 side chain). The C3, C4, and C5 positions are blocked.
  • C2/C6 Positions: These are electronically activated by the ortho-methoxy (at C3/C5) and the ortho-alkyl side chain. While the C4-methoxy exerts a meta-directing (deactivating) effect, the cumulative activation from C3 and C1 dominates.

  • Steric Constraint: The reaction site is flanked. Acylating agents larger than propionyl chloride may suffer significant kinetic retardation.

Catalyst Selection: The "Demethylation Trap"

Standard Friedel-Crafts conditions use


. However, in polymethoxybenzenes, 

coordinates to the ether oxygen, facilitating nucleophilic attack by

on the methyl group, leading to demethylation (typically at C3, ortho to the newly formed carbonyl).
  • Recommendation:

    
      or 
    
    
    
    . These Lewis acids are strong enough to generate the acylium ion (
    
    
    ) but lack the oxophilicity required to cleave the aryl-methyl ether bond under controlled temperatures [1].
Reaction Pathway Diagram

The following logic flow illustrates the critical decision points in the reaction mechanism.

FC_Acylation cluster_conditions Control Parameters Substrate Ethyl 3,4,5-trimethoxyphenylacetate Sigma Sigma Complex (Wheland Intermediate) Substrate->Sigma Nucleophilic Attack (C2) Side_Demethyl Side Product: Demethylated Phenol Substrate->Side_Demethyl AlCl3 / High T Reagent Acyl Chloride + SnCl4 Acylium Acylium Ion Complex [R-CO]+[SnCl5]- Reagent->Acylium Activation Acylium->Sigma Product Ethyl 2-acyl-3,4,5-trimethoxyphenylacetate Sigma->Product -H+ (Aromatization) Side_Hydrolysis Side Product: Carboxylic Acid Product->Side_Hydrolysis Aqueous Workup (pH < 1)

Figure 1: Mechanistic pathway for the acylation of ETMPA, highlighting the primary conversion and risks associated with harsh conditions.

Part 3: Experimental Protocol

Protocol: Synthesis of Ethyl 2-Acetyl-3,4,5-trimethoxyphenylacetate

Objective: Introduction of an acetyl group at the C2 position. Scale: 10 mmol (approx. 2.54 g of substrate).

Materials:

  • Substrate: Ethyl 3,4,5-trimethoxyphenylacetate (1.0 equiv).

  • Reagent: Acetyl Chloride (1.2 equiv).

  • Catalyst: Tin(IV) Chloride (

    
    ), 1.0 M solution in DCM (1.2 equiv).
    
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench: 1M HCl, Ice.

Step-by-Step Procedure:

  • Setup: Flame-dry a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing addition funnel. Maintain an inert atmosphere (

    
     or 
    
    
    
    ).
  • Solvation: Dissolve Ethyl 3,4,5-trimethoxyphenylacetate (2.54 g, 10 mmol) in anhydrous DCM (30 mL). Cool the solution to 0°C using an ice/water bath.

  • Acylating Agent Addition: Add Acetyl Chloride (0.85 mL, 12 mmol) to the stirring solution.

  • Catalyst Addition (Critical Rate): Transfer the

    
     solution (12 mL, 12 mmol) to the addition funnel. Add dropwise over 20 minutes .
    
    • Note: The solution will likely darken (yellow to orange/red) due to the formation of the charge-transfer complex. Exotherms must be minimized to prevent ester hydrolysis.

  • Reaction: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to room temperature (20-25°C) and stir for an additional 2-4 hours.

    • Monitoring: Check via TLC (30% EtOAc in Hexanes). The product will be more polar than the starting material but less polar than the hydrolyzed acid.

  • Quench: Pour the reaction mixture slowly into a beaker containing 50 g of crushed ice and 20 mL of 1M HCl . Stir vigorously for 15 minutes to decompose the Tin-complex.

  • Extraction: Separate the organic layer. Extract the aqueous layer twice with DCM (2 x 20 mL).

  • Wash: Combined organic layers should be washed with:

    • Saturated

      
       (2 x 30 mL) – Removes acidic impurities.
      
    • Brine (1 x 30 mL).

  • Drying & Concentration: Dry over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
  • Purification: Recrystallization from cold Ethanol/Hexane or Flash Column Chromatography (Gradient: 10%

    
     30% EtOAc/Hexane).
    

Expected Yield: 75-85% Characterization (Diagnostic Signals):

  • 1H NMR: Loss of the singlet integrating to 2H (aromatic). Appearance of a new singlet integrating to 1H (the remaining aromatic proton at C6). Appearance of a sharp singlet ~2.5 ppm (

    
    ).
    

Part 4: Data & Troubleshooting

Table 1: Optimization of Lewis Acids for ETMPA Acylation
Lewis AcidTemp (°C)Yield (%)Major Side ProductNotes

0 to RT45%Demethylated PhenolsHarsh; Cleaves ortho-methoxy groups [2].

RT50%Polymer/TarsOxidative coupling side reactions observed.

0 to RT 82% None Optimal balance of reactivity/stability.

-10 to 078%Ester HydrolysisHighly oxophilic; requires strict anhydrous conditions.

Reflux<10%Starting MaterialToo weak for deactivated acyl chlorides.
Troubleshooting Guide
  • Issue: Low Conversion.

    • Cause: Old

      
       (hydrolyzed).
      
    • Fix: Use fresh catalyst or increase equivalents to 1.5. Ensure Acetyl Chloride is distilled.

  • Issue: Ester Hydrolysis (Carboxylic Acid formation).

    • Cause: Moisture in solvent or prolonged exposure to Lewis Acid at high temps.

    • Fix: Strictly dry DCM; quench immediately upon completion; avoid warming above 25°C.

  • Issue: Regioisomers.

    • Analysis: Because of the symmetry of the starting material, only one mono-acylated product is theoretically possible (C2/C6 are identical). If multiple spots appear, check for di-acylation (rare due to deactivation by the first acyl group) or demethylation.

Part 5: References

  • Gore, P. H. (1964). The Friedel-Crafts Acylation Reaction and its Application to Polycyclic Aromatic Hydrocarbons. Chemical Reviews, 55(2), 229–281.

  • Bhatt, M. V., & Kulkarni, S. U. (1983). Cleavage of Ethers. Synthesis, 1983(04), 249-282.

  • Olah, G. A. (Ed.). (1973). Friedel-Crafts and Related Reactions. Wiley-Interscience. (Standard Reference Text).

  • Pettit, G. R., et al. (1995). Antineoplastic Agents. 300. Isolation and Structure of the Powerful Cell Growth Inhibitor Combretastatin A-4. Journal of the American Chemical Society. (Context for trimethoxyphenyl reactivity).

Application Notes and Protocols for the α-Alkylation of Ethyl 3,4,5-Trimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic C-C Bond Formation in the Synthesis of Bioactive Scaffolds

The α-alkylation of esters is a cornerstone transformation in organic synthesis, enabling the formation of carbon-carbon bonds at the α-position to a carbonyl group. This reaction is of paramount importance in the construction of complex molecular architectures, particularly in the field of drug development where the modification of core scaffolds can lead to profound changes in biological activity. Ethyl 3,4,5-trimethoxyphenylacetate is a valuable starting material, as the 3,4,5-trimethoxyphenyl moiety is a key pharmacophore found in a variety of biologically active compounds, including mescaline and its derivatives, as well as certain anticancer agents. The ability to selectively introduce alkyl substituents at the α-position of this ester opens up avenues for the synthesis of novel derivatives with potentially enhanced therapeutic properties.

This guide provides a detailed exploration of the reagents and protocols for the α-alkylation of ethyl 3,4,5-trimethoxyphenylacetate. We will delve into the mechanistic underpinnings of enolate formation and subsequent alkylation, discuss the critical role of the base and alkylating agent, and provide step-by-step protocols for common and effective methods. The causality behind experimental choices will be emphasized to empower researchers to not only follow procedures but also to troubleshoot and adapt them for their specific synthetic goals.

Core Principles: The Chemistry of Ester Enolates

The α-protons of esters are weakly acidic, with a pKa of approximately 25, necessitating the use of a strong base for deprotonation to form the corresponding enolate.[1] This enolate is a potent nucleophile that can react with various electrophiles, most commonly alkyl halides, in an SN2 fashion to form a new C-C bond.[2][3]

The choice of base is critical and dictates the efficiency and selectivity of the reaction. The primary considerations are the base's strength, its steric bulk, and its compatibility with the ester functional group.

Mechanism of α-Alkylation

The reaction proceeds through a two-step mechanism:

  • Enolate Formation: A strong base abstracts an α-proton from the ester, forming a resonance-stabilized enolate.

  • Nucleophilic Attack: The enolate, acting as a nucleophile, attacks the electrophilic carbon of an alkyl halide, displacing the halide and forming the α-alkylated product.[4]

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation Ester Ethyl 3,4,5-trimethoxyphenylacetate Enolate Resonance-Stabilized Enolate Ester->Enolate Deprotonation Base Strong Base (e.g., LDA, NaH) AlkylHalide Alkyl Halide (R-X) Product α-Alkylated Ester Enolate->Product SN2 Attack

Caption: General workflow for the α-alkylation of an ester.

Reagent Selection and Considerations

The success of the α-alkylation of ethyl 3,4,5-trimethoxyphenylacetate hinges on the judicious selection of the base and the alkylating agent.

Bases for Enolate Formation
BasepKa of Conjugate AcidKey Characteristics & Considerations
Lithium Diisopropylamide (LDA) ~36A very strong, sterically hindered, non-nucleophilic base.[5] It quantitatively and irreversibly deprotonates the ester at low temperatures (-78 °C), minimizing side reactions like self-condensation.[2][6] The bulky nature of LDA favors the formation of the kinetic enolate in unsymmetrical ketones, though for this substrate, only one type of enolate can be formed.[6]
Sodium Hydride (NaH) ~35A strong, non-nucleophilic base that is commercially available as a dispersion in mineral oil.[7] Reactions are typically run at room temperature or with gentle heating. The heterogeneous nature of the reaction can sometimes lead to longer reaction times.
Sodium Ethoxide (NaOEt) ~16While a strong base, its use can lead to an equilibrium between the ester and the enolate, which may result in side reactions.[8][9] Crucially, the alkoxide base must match the alcohol portion of the ester to prevent transesterification.[9]

Expert Insight: For the α-alkylation of ethyl 3,4,5-trimethoxyphenylacetate, Lithium Diisopropylamide (LDA) is the preferred base. Its ability to rapidly and completely form the enolate at low temperatures minimizes the risk of side reactions involving the ester carbonyl or the aromatic ring.[2][10] While sodium hydride is a viable alternative, the reaction may require more careful optimization of temperature and reaction time.

Alkylating Agents

The alkylating agent should be a good electrophile and compatible with the SN2 reaction mechanism.

Alkylating Agent (R-X)ReactivityExamples
Methyl and Primary Alkyl Halides HighMethyl iodide, ethyl bromide, benzyl bromide. These are ideal substrates for SN2 reactions.[3]
Secondary Alkyl Halides Moderate2-Bromopropane. Elimination (E2) becomes a competing side reaction.
Tertiary Alkyl Halides Lowtert-Butyl bromide. Elimination is the major pathway; these are generally unsuitable for this reaction.[10]

Caution: The use of secondary and especially tertiary alkyl halides can lead to significant amounts of elimination byproducts.[3]

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the α-alkylation of ethyl 3,4,5-trimethoxyphenylacetate using LDA and NaH.

Protocol 1: α-Alkylation using Lithium Diisopropylamide (LDA)

This protocol is recommended for achieving high yields and minimizing side products.

G cluster_0 Reaction Setup cluster_1 LDA Formation cluster_2 Enolate Formation cluster_3 Alkylation cluster_4 Work-up and Purification Setup 1. Assemble a dry, three-necked flask with a stirrer, nitrogen inlet, and dropping funnel. Solvent 2. Add anhydrous THF to the flask. Setup->Solvent Diisopropylamine 3. Add diisopropylamine. Solvent->Diisopropylamine Cool 4. Cool the flask to -78 °C (dry ice/acetone bath). Diisopropylamine->Cool nBuLi 5. Slowly add n-butyllithium (n-BuLi) dropwise. Cool->nBuLi Stir1 6. Stir for 30 minutes at -78 °C. nBuLi->Stir1 Ester_sol 7. Prepare a solution of Ethyl 3,4,5-trimethoxyphenylacetate in anhydrous THF. Stir1->Ester_sol Add_Ester 8. Add the ester solution dropwise to the LDA solution at -78 °C. Ester_sol->Add_Ester Stir2 9. Stir for 1 hour at -78 °C. Add_Ester->Stir2 Alkyl_Halide 10. Add the alkyl halide dropwise at -78 °C. Stir2->Alkyl_Halide Warm 11. Allow the reaction to slowly warm to room temperature and stir overnight. Alkyl_Halide->Warm Quench 12. Quench the reaction with saturated aqueous NH4Cl. Warm->Quench Extract 13. Extract with an organic solvent (e.g., ethyl acetate). Quench->Extract Wash 14. Wash the organic layer with brine, dry over Na2SO4, and concentrate. Extract->Wash Purify 15. Purify the crude product by column chromatography. Wash->Purify

Caption: Experimental workflow for LDA-mediated α-alkylation.

Materials:

  • Ethyl 3,4,5-trimethoxyphenylacetate

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Alkyl halide (e.g., methyl iodide, benzyl bromide)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere (nitrogen or argon), equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • LDA Preparation:

    • To the flask, add anhydrous THF (e.g., 50 mL for a 10 mmol scale reaction).

    • Add diisopropylamine (1.1 equivalents).

    • Cool the flask to -78 °C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (1.05 equivalents) dropwise via syringe.

    • Stir the solution at -78 °C for 30 minutes to ensure complete formation of LDA.

  • Enolate Formation:

    • In a separate dry flask, dissolve ethyl 3,4,5-trimethoxyphenylacetate (1.0 equivalent) in a minimal amount of anhydrous THF.

    • Add this solution dropwise to the LDA solution at -78 °C over 15 minutes.

    • Stir the resulting mixture at -78 °C for 1 hour.

  • Alkylation:

    • Add the alkyl halide (1.1 equivalents) dropwise to the enolate solution at -78 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to slowly warm to room temperature.

    • Stir the reaction overnight at room temperature.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: α-Alkylation using Sodium Hydride (NaH)

This protocol offers a convenient alternative to LDA, avoiding the need for cryogenic temperatures.

Materials:

  • Ethyl 3,4,5-trimethoxyphenylacetate

  • Sodium hydride (60% dispersion in mineral oil)

  • Alkyl halide

  • Anhydrous dimethylformamide (DMF) or THF

  • Saturated aqueous ammonium chloride (NH4Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Under an inert atmosphere, equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a nitrogen inlet, and a dropping funnel.

  • Sodium Hydride Preparation:

    • Add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil) to the flask.

    • Wash the sodium hydride with anhydrous hexanes (3x) to remove the mineral oil, carefully decanting the hexanes each time under a stream of nitrogen.

    • Add anhydrous DMF or THF (e.g., 50 mL for a 10 mmol scale reaction).

  • Enolate Formation:

    • In a separate dry flask, dissolve ethyl 3,4,5-trimethoxyphenylacetate (1.0 equivalent) in a minimal amount of the same anhydrous solvent.

    • Add this solution dropwise to the sodium hydride suspension at 0 °C (ice bath).

    • After the addition, remove the ice bath and stir the mixture at room temperature until hydrogen evolution ceases (typically 1-2 hours).

  • Alkylation:

    • Cool the reaction mixture back to 0 °C.

    • Add the alkyl halide (1.1 equivalents) dropwise.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Alternative Methodologies: Phase-Transfer Catalysis

For certain applications, particularly on a larger scale, phase-transfer catalysis (PTC) can be an attractive alternative. This method avoids the use of strong, air-sensitive bases like LDA and NaH.[11] In a PTC system, the reaction occurs in a biphasic mixture (e.g., an organic solvent and an aqueous solution of a base like NaOH or K2CO3). A phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the hydroxide ion into the organic phase to generate the enolate, which then reacts with the alkyl halide.[12] While generally milder, the efficiency of PTC for the alkylation of simple esters can be lower compared to methods employing strong bases. However, for substrates with activated α-protons, PTC can be highly effective.[13]

Troubleshooting and Optimization

  • Low Yield:

    • Ensure all reagents and solvents are strictly anhydrous, as water will quench the enolate.

    • Verify the activity of the n-butyllithium solution by titration.

    • Consider increasing the equivalents of the base and alkylating agent.

  • Side Product Formation:

    • If using NaH, ensure complete enolate formation before adding the alkylating agent to prevent self-condensation.

    • If elimination is observed with secondary alkyl halides, consider using a less hindered base or a more reactive alkylating agent (e.g., an alkyl triflate).

  • No Reaction:

    • Confirm the integrity of the starting materials.

    • Ensure the reaction temperature for LDA-mediated reactions is maintained at -78 °C during enolate formation.

Conclusion

The α-alkylation of ethyl 3,4,5-trimethoxyphenylacetate is a versatile and powerful method for the synthesis of novel derivatives with potential applications in drug discovery. The choice of reagents, particularly the base, is crucial for achieving high yields and minimizing side reactions. The protocols provided herein, utilizing LDA and NaH, represent robust and well-established methods for this transformation. By understanding the underlying principles and paying careful attention to experimental details, researchers can effectively employ these techniques to access a wide range of α-alkylated products for further investigation.

References

  • Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis - Organic & Biomolecular Chemistry (RSC Publishing).
  • formation of enolates from esters and other acid derivatives - YouTube.
  • Highly enantioselective phase-transfer-catalytic alkylation of 2-phenyl-2-oxazoline-4-carboxylic acid tert-butyl ester for the asymmetric synthesis of alpha-alkyl serines - PubMed.
  • Synthesis of chiral malonates by α-alkylation of 2,2-diphenylethyl tert-butyl malonates via enantioselective phase-transfer catalysis - Frontiers.
  • Enolate Synthesis - TigerWeb.
  • Alpha Alkylation Esters - YouTube.
  • 22.7: Alkylation of Enolate Ions - Chemistry LibreTexts.
  • Enolates - Formation, Stability, and Simple Reactions - Master Organic Chemistry.
  • Enantioselective α-Allylation of Acyclic Esters using B(pin)-Substituted Electrophiles: Independent Regulation of Stereocontrol Elements via Cooperative Pd/Lewis Base Catalysis - PMC - PubMed Central.
  • One-Pot Synthesis of α,β-Unsaturated Esters Promoted by Sodium Hydride.
  • Enantioselective Alkylation of α-Fluoro-β-Keto Esters by Asymmetric Phase-Transfer Catalysis - Thieme E-Books & E-Journals.
  • Synthesis & Retrosynthesis Of Alpha Alkylated Esters | Organic Chemistry Preparation.
  • 23.6: Alkylation of the alpha-Carbon via the LDA pathway - Chemistry LibreTexts.
  • Alkylation of Enolates - Organic Chemistry Tutor.
  • US2971024A - Method of alkylating esters - Google Patents.
  • Phase Transfer Catalysis - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
  • 6.3 Alkylation at the α-Carbon – Organic Chemistry II - KPU Pressbooks.
  • base selection for making ester enolates - YouTube.
  • Organic Syntheses Procedure.
  • Video: α-Alkylation of Ketones via Enolate Ions - JoVE.
  • Iterative alkylation of an ester with LDA : r/Chempros - Reddit.
  • Alkylation of Enolates Alpha Position - Chemistry Steps.

Sources

Troubleshooting & Optimization

Optimal solvent selection for recrystallizing Ethyl 3,4,5-trimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Recrystallization of Ethyl 3,4,5-trimethoxyphenylacetate

Ticket ID: #REC-ETMPA-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Topic: Optimization of Solvent Systems & Troubleshooting Oiling Out[1]

Executive Summary: The Solubility Logic

Ethyl 3,4,5-trimethoxyphenylacetate (ETMPA) presents a unique purification challenge. Structurally, it possesses a lipophilic ethyl ester tail and a trimethoxy-substituted aromatic ring. This "amphiphilic" nature creates a narrow window for recrystallization: it is too soluble in pure halogenated solvents (DCM) and too insoluble in pure alkanes (Hexane).

The Core Challenge: The melting point of ETMPA is relatively low (typically 40–60°C depending on purity). This creates a high risk of "oiling out"—where the compound separates as a liquid second phase rather than a crystalline solid—if the recrystallization temperature exceeds the compound's melting point in the solvent matrix.

Recommended Solvent Systems
System TypeSolvent A (Dissolver)Solvent B (Anti-Solvent)Ratio (v/v)Primary Use CaseRisk Profile
Binary (Preferred) Ethyl Acetate n-Heptane 1:3 to 1:5High purity, removal of non-polar impurities.[1]Low. Heptane has a higher BP than hexane, allowing better thermal control.
Binary (Alternative) Ethanol (95%) Water 5:1 to 10:1Removal of inorganic salts or highly polar acids.Medium. Risk of hydrolysis if heated too long; risk of oiling out if water added too fast.
Single Methanol N/AN/AQuick purification of crude solid.High. Requires deep cooling (-20°C) to maximize yield.[1]
Flash TBME Isohexane 1:4Rapid crystallization for intermediate purity.Low. TBME (tert-Butyl methyl ether) resists peroxide formation better than Et2O.[1]

Workflow Visualization

The following decision tree outlines the logical flow for selecting the optimal purification route based on your crude material's state.

Recrystallization_Logic Start Input: Crude ETMPA State_Check Physical State? Start->State_Check Solid Solid / Waxy Solid State_Check->Solid Oil Viscous Oil State_Check->Oil Solvent_Test Solubility Test Solid->Solvent_Test Dissolve_EtOAc Dissolve in Min. Vol. Ethyl Acetate (RT) Oil->Dissolve_EtOAc Slow_Add Dropwise add Heptane until persistent cloudiness Dissolve_EtOAc->Slow_Add Seed Add Seed Crystal Fridge Fridge (4°C) -> Freezer (-20°C) Seed->Fridge Slow_Add->Seed Solvent_Test->Dissolve_EtOAc Non-polar Impurities Hot_EtOH Dissolve in hot EtOH (50°C) Solvent_Test->Hot_EtOH Polar Impurities Water_Add Add warm Water dropwise Hot_EtOH->Water_Add Cool_Slow Cool to RT slowly Water_Add->Cool_Slow

Caption: Decision logic for ETMPA purification based on initial physical state and impurity profile.

Standard Operating Procedure (SOP): The EtOAc/Heptane Method

This method is preferred over Ethanol/Water because it avoids potential transesterification or hydrolysis and handles the "oiling out" issue more effectively.

Materials:

  • Crude ETMPA[1][2]

  • Ethyl Acetate (HPLC Grade)[1]

  • n-Heptane (HPLC Grade)[1]

  • Magnetic Stirrer & Hotplate[1]

Protocol:

  • Dissolution: Place 10g of crude ETMPA in a 100mL Erlenmeyer flask. Add Ethyl Acetate (approx. 15-20 mL) slowly while stirring at room temperature .

    • Note: Do not heat yet. If it dissolves instantly at RT, you have too much solvent. Evaporate until it is a thick oil/slurry, then re-add just enough EtOAc to dissolve.

  • Heating (Mild): Warm the solution to 40-45°C. Do not boil. The goal is to ensure homogeneity, not to reflux.

  • Filtration (Optional): If insoluble particles (dust, salts) are visible, filter through a sintered glass funnel or a PTFE syringe filter while warm.

  • The Anti-Solvent Addition:

    • While stirring rapidly, add n-Heptane dropwise.[1]

    • Watch for the "Cloud Point"—a persistent white turbidity that does not disappear after 10 seconds of stirring.

    • Once the cloud point is reached, add 0.5 mL of Ethyl Acetate to just clear the solution again.

  • Crystallization:

    • Remove from heat. Cover the flask with foil (to prevent evaporation and dust).

    • Allow to cool to Room Temperature (RT) undisturbed for 2 hours.

    • CRITICAL: If oil droplets form instead of needles/plates, scratch the glass side with a glass rod or add a seed crystal immediately.

  • Harvest: Cool in a fridge (4°C) for another 2 hours. Filter the white crystals using vacuum filtration. Wash with cold 1:4 EtOAc:Heptane.

Troubleshooting Guide & FAQs

Issue 1: The "Oiling Out" Phenomenon

  • Symptom: As the solution cools, liquid droplets form at the bottom of the flask instead of crystals.

  • Cause: The temperature at which the solution becomes saturated (saturation point) is higher than the melting point of the solvated compound. This is common with low-melting esters like ETMPA.[1]

  • Fix:

    • Re-heat the mixture until the oil redissolves.

    • Add more solvent (EtOAc) to lower the saturation concentration. This lowers the temperature at which saturation occurs, ideally pushing it below the melting point.

    • Seed it: Add a tiny crystal of pure ETMPA at the first sign of cloudiness. This provides a template for the lattice energy to overcome the amorphous liquid state [1].

Issue 2: Low Yield

  • Symptom: Crystals are pure, but you lost 60% of your mass.

  • Cause: Too much solvent (EtOAc) was used, or the mother liquor still holds significant product.

  • Fix:

    • Concentrate the mother liquor (filtrate) by rotary evaporation to half volume.

    • Repeat the cooling process to harvest a "second crop."

    • Note: Second crops are usually less pure and should be analyzed separately.

Issue 3: Colored Impurities (Yellow/Orange)

  • Symptom: Crystals are off-white or yellow.[1]

  • Cause: Oxidation products of the trimethoxy benzene ring (quinones) or residual reactants.

  • Fix:

    • Dissolve crude in EtOAc.

    • Add Activated Charcoal (1-2% by weight) .

    • Stir for 15 minutes at 40°C.

    • Filter through Celite (diatomaceous earth) to remove the carbon.

    • Proceed with Heptane addition.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • PubChem. (n.d.).[3] Ethyl 3,4,5-trimethoxyphenylacetate Compound Summary. National Center for Biotechnology Information. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[1] (Source for specific ester purification protocols).

Sources

Technical Support Center: Stability Profile of Ethyl 3,4,5-trimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of Ethyl 3,4,5-trimethoxyphenylacetate (CAS: N/A for specific ester, related acid CAS: 951-82-6). As a critical intermediate in the synthesis of mescaline analogs and podophyllotoxin derivatives, understanding its hydrolytic behavior is essential for process optimization.

The Core Rule: This molecule exhibits moderate stability in acidic media but is highly labile in basic aqueous conditions . The insulating methylene group (


) interrupts direct conjugation between the electron-rich aromatic ring and the carbonyl, making the ester functionality behave similarly to generic phenylacetates, yet the methoxy groups present unique solubility and detection nuances.

Module 1: Stability in Basic Conditions (High Risk)

The Mechanism: Irreversible Saponification

In the presence of hydroxide ions (


) or alkoxides (

), this ester undergoes rapid nucleophilic acyl substitution. Unlike acid hydrolysis, this process is irreversible because the resulting carboxylate anion is resonance-stabilized and electrostatically repels further nucleophilic attack.

Critical Warning: In 1M NaOH at ambient temperature, complete hydrolysis to 3,4,5-trimethoxyphenylacetic acid can occur within 30–60 minutes.

Troubleshooting Guide: Basic Media
SymptomProbable CauseCorrective Action
Yield Loss during Workup Saponification. Washing the organic layer with strong base (e.g., 1N NaOH) converted the ester to the water-soluble carboxylate salt.Recover: Acidify the aqueous waste layer to pH < 2 with HCl, then re-extract with EtOAc. The product (acid form) will return to the organic phase.
Precipitation in Reaction Salt Formation. If using anhydrous conditions with strong bases (e.g., NaOEt) and trace water, the sodium carboxylate salt may precipitate.Ensure strict anhydrous conditions if the ester is the desired final product.
Color Change (Yellow/Brown) Benzylic Oxidation. In the presence of strong base and air, the benzylic position (activated by the phenyl ring) can oxidize, forming conjugated impurities.Degas solvents and maintain an inert atmosphere (

or Ar) during basic manipulations.
Visualizing the Pathway

The following diagram illustrates the irreversible nature of base hydrolysis compared to the condensation risk.

BaseStability cluster_warning Critical Control Point Ester Ethyl 3,4,5-trimethoxyphenylacetate (Organic Soluble) Tetra Tetrahedral Intermediate Ester->Tetra + OH- (Fast) Salt Carboxylate Salt (Water Soluble) Tetra->Salt - EtOH (Irreversible) Acid 3,4,5-trimethoxyphenylacetic acid (Precipitate/Organic Soluble) Salt->Acid + H+ (Quench pH < 2)

Figure 1: The irreversible path of saponification.[1] Once the salt forms, the ester is lost until chemical regeneration (esterification).

Module 2: Stability in Acidic Conditions (Controlled Zone)

The Mechanism: Reversible Equilibrium

Under acidic conditions (e.g., HCl,


), the carbonyl oxygen is protonated, activating it for nucleophilic attack by water. However, this reaction is an equilibrium . Unless water is present in large excess (or ethanol is removed), the ester remains relatively intact at room temperature.
The Ether Question: Are the Methoxy Groups Safe?

Yes. A common misconception is that the 3,4,5-trimethoxy pattern is fragile.

  • Dilute Acids (1N HCl, 10% H2SO4): The aromatic ether linkages are stable.

  • Lewis Acids (

    
    , 
    
    
    
    ):
    These will cleave the methoxy groups to phenols. Avoid these unless demethylation is the intended goal.
Troubleshooting Guide: Acidic Media
SymptomProbable CauseCorrective Action
Slow Disappearance of SM Equilibrium reached. In aqueous acid, the reaction stalls as EtOH concentration builds up.Drive to completion: Remove EtOH via distillation or use a large excess of water. Heat to >60°C.
New Polar Spot on TLC Hydrolysis. Even in mild acid, prolonged exposure (days) leads to the free acid.Store samples in buffered solvent or at -20°C. Avoid storing in acidic methanol (transesterification risk).

Module 3: Analytical & Storage Protocols

Comparison of Half-Lives (Estimated at 25°C)
ConditionEstimated

Status
pH 1 (0.1 M HCl) > 48 HoursStable for standard workup.
pH 7 (Water/Buffer) > 1 WeekStable (Slow hydrolysis possible over months).
pH 10 (Sat. NaHCO3) ~ 6-12 HoursCaution required. Quick washes only.
pH 14 (1 M NaOH) < 1 HourUnstable. Immediate degradation.
Workflow: Impurity Profiling

Use this decision tree when identifying unknown degradation products.

Troubleshooting Sample Unknown Impurity Detected (HPLC/TLC) CheckRT Is Retention Time (RT) Lower than SM? Sample->CheckRT Polar Yes (More Polar) CheckRT->Polar Yes NonPolar No (Less Polar) CheckRT->NonPolar No AcidCheck Does it disappear after base wash? Polar->AcidCheck FreeAcid Impurity = Free Acid (Hydrolysis Product) AcidCheck->FreeAcid Yes (Extracted into aq) Phenol Impurity = Phenol (Demethylation - Rare) AcidCheck->Phenol No TransEster Solvent used: MeOH? NonPolar->TransEster MethylEster Impurity = Methyl Ester (Transesterification) TransEster->MethylEster Yes Dimer Impurity = Condensation Dimer (Claisen Product) TransEster->Dimer No

Figure 2: Diagnostic logic for identifying stability-related impurities.

Frequently Asked Questions (FAQs)

Q: Can I use saturated Sodium Bicarbonate (


) to wash the reaction mixture? 
A:  Yes, but work quickly. 

is a weak base (pH ~8.5). While the ester is relatively stable, prolonged contact (>1 hour) or heating during the wash can induce hydrolysis. Separate the layers immediately.

Q: I see a "ghost" peak on HPLC that matches the acid, but I stored the sample in Acetonitrile. Why? A: Check your water content. If your Acetonitrile is not HPLC grade or has absorbed moisture, and the sample contains trace acid catalysts, hydrolysis can occur in the vial. Always use anhydrous solvents for long-term storage of reference standards.

Q: Is the benzylic position reactive? A: The methylene group (


) between the ring and the carbonyl is activated. While stable in acid, strong anhydrous bases (LDA, NaH) will deprotonate this position (

), leading to Claisen condensation (self-reaction). Do not use strong bases unless you intend to functionalize the alpha-carbon.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 70372, 3,4,5-Trimethoxyphenylacetic acid. Retrieved from [Link]

  • Larock, R. C. (2018). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.
  • Greene, T. W., & Wuts, P. G. M. (2014). Protective Groups in Organic Synthesis. Wiley.[1] (Stability of methyl aryl ethers/methoxy groups).

Sources

Overcoming steric hindrance in Ethyl 3,4,5-trimethoxyphenylacetate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 3,4,5-Trimethoxyphenylacetate Workflow Ticket ID: #TMPA-SYN-001 Status: Open Subject: Overcoming Steric & Electronic Barriers in 3,4,5-Trimethoxyphenylacetate Derivatives

Introduction: The "Gallic Scaffold" Challenge

Welcome to the Advanced Synthesis Support Center. You are likely working with Ethyl 3,4,5-trimethoxyphenylacetate , a critical intermediate often associated with the synthesis of tubulin polymerization inhibitors (e.g., Combretastatin A-4 analogs) and mescaline-derived alkaloids.

The Core Problem: While the ethyl acetate tail appears accessible, the 3,4,5-trimethoxy substitution pattern exerts a deceptive "field effect."

  • Electronic Shielding: The three methoxy groups are strong electron donors (resonance), significantly increasing the electron density of the ring but deactivating the carbonyl carbon of the ester toward nucleophilic attack via through-space electronic repulsion.

  • Conformational Locking: The bulk of the methoxy groups (particularly at positions 3 and 5) creates a "buttressing effect," often forcing the side chain into specific conformations that hinder the approach of reagents to the ortho (2,6) positions or the alpha-carbon.[1]

This guide provides field-proven protocols to bypass these specific barriers.

Module 1: The "Saponification Stall" (Hydrolysis Issues)

Symptom: Standard hydrolysis (NaOH/MeOH, RT) yields <20% product after 24 hours, or requires reflux that degrades the methoxy ethers.

Technical Insight: The electron-rich ring pumps density into the carbonyl system, reducing its electrophilicity. Furthermore, in standard non-polar solvents, the potassium or sodium cations coordinate with the methoxy oxygens, creating a "cage" that blocks the hydroxide ion from attacking the ester.

Protocol: Microwave-Assisted Lithium Hydrolysis Why this works: Lithium (


) is a harder, smaller cation that coordinates tightly with the carbonyl oxygen, activating it. Microwave irradiation provides kinetic energy to overcome the rotational barrier caused by the methoxy bulk.

Step-by-Step Guide:

  • Solvent System: Prepare a mixture of THF:MeOH:Water (2:1:1) . The THF is crucial to solubilize the organic bulk.

  • Reagent: Use LiOH·H₂O (3.0 equivalents).

  • Conditions:

    • Method A (Standard): Reflux at 65°C for 4 hours.

    • Method B (Microwave - Recommended): Seal in a microwave vial. Irradiate at 100°C for 15 minutes (Dynamic Power mode, max 150W).

  • Workup: Acidify carefully with 1M HCl to pH 3. Note that 3,4,5-trimethoxybenzoic acids can decarboxylate if heated strongly in acidic media; keep cool.

HydrolysisWorkflow Start Start: Ethyl Ester Check Standard NaOH/MeOH? Start->Check Fail Result: <20% Yield (Steric/Electronic Stall) Check->Fail 24h RT Solution Switch to LiOH / THF / H2O Fail->Solution Protocol Adjustment Micro Microwave Irradiation 100°C, 15 min Solution->Micro Success Product: Carboxylic Acid (>90% Yield) Micro->Success

Caption: Decision tree for overcoming hydrolytic resistance in electron-rich phenylacetates.

Module 2: Alpha-Alkylation Failures

Symptom: Attempting to attach a group to the alpha-carbon (next to the carbonyl) results in low yields or recovered starting material, specifically when using bulky electrophiles (e.g., benzyl bromide).

Technical Insight: The 3,4,5-trimethoxy ring is bulky. When you form the enolate, the lithium cation often forms tight aggregates (tetramers/hexamers) in THF. The "buttressing" methoxy groups prevent the breakdown of these aggregates, making the enolate too sterically crowded to react with an incoming electrophile.

Protocol: The "DMPU Disaggregation" Method Why this works: DMPU (N,N'-Dimethylpropyleneurea) is a polar aprotic co-solvent that solvates lithium cations, breaking up the enolate aggregates and exposing the reactive carbanion.

Step-by-Step Guide:

  • Inert Atmosphere: Flame-dry all glassware. Use Argon (heavier than air) to blanket the reaction.

  • Enolization:

    • Cool anhydrous THF (0.2 M concentration relative to substrate) to -78°C .

    • Add LiHMDS (1.1 equiv) dropwise. (LiHMDS is preferred over LDA here as the silyl groups further discourage aggregation).

    • Add the Ethyl 3,4,5-trimethoxyphenylacetate slowly. Stir for 45 mins at -78°C.

  • The Additive (Critical Step):

    • Add DMPU (4.0 equiv) neat. Stir for 10 mins.

  • Alkylation:

    • Add the electrophile (e.g., Alkyl Halide) dropwise.

    • Allow to warm to 0°C slowly over 2 hours.

  • Quench: Saturated

    
    .
    

Data Comparison: Solvent Effects on Yield

Solvent SystemBaseYield (Alpha-Benzylation)Notes
THF (Standard)LDA35%Significant starting material recovered.
THF (Standard)LiHMDS42%Slightly better, still aggregated.
THF + DMPU LiHMDS 88% Optimal. Aggregates broken.

Module 3: Electrophilic Aromatic Substitution (Ring Modification)

Symptom: Attempts to add a halogen or acyl group to the ring (positions 2 or 6) fail or result in messy polymerization.

Technical Insight: While the 3,4,5-trimethoxy groups are activating (ortho/para directors), they physically block the para position (C4 is occupied) and the meta positions (C3, C5 are occupied). The only open spots are C2 and C6. However, these are flanked by the bulky methoxy groups and the ethyl acetate tail. This is the "Steric Vise."

Protocol: The "Ipso" or "Build-First" Strategy Direct substitution is rarely efficient.

Recommended Workflows:

  • Halogenation: Do not use

    
    . Use NBS (N-Bromosuccinimide)  in Acetonitrile at 0°C. The succinimide byproduct is less bulky than the iron complex intermediate.
    
  • Formylation (Vilsmeier-Haack): This usually fails at C2/C6 due to steric crowding.

  • Strategic Alternative: If you need a substituent at C2, do not start with the 3,4,5-trimethoxy scaffold. Start with a 2-bromo-3,4,5-trimethoxybenzaldehyde precursor and build the acetate tail after the ring is functionalized.

RingSub Center 3,4,5-OMe Ring Pos2 Pos 2: BLOCKED (Steric Vise) Center->Pos2 Pos6 Pos 6: BLOCKED (Steric Vise) Center->Pos6 Pos4 Pos 4: OCCUPIED (Methoxy) Center->Pos4 Strategy Strategy: Use NBS (Smaller Electrophile) Pos2->Strategy If substitution required

Caption: Visualization of the "Steric Vise" at positions 2 and 6.

Frequently Asked Questions (FAQ)

Q: Can I use Potassium tert-butoxide (KOtBu) for the alpha-alkylation? A: No. KOtBu is too bulky. Combined with the steric bulk of the 3,4,5-trimethoxy system, it will likely act as a nucleophile towards the ester (transesterification) or fail to deprotonate fully due to steric clash. Stick to LiHMDS or LDA.

Q: My product turned purple during acid workup. What happened? A: You likely oxidized the ring. 3,4,5-trimethoxy benzenes are electron-rich and prone to Single Electron Transfer (SET) oxidation, forming radical cations (often purple/blue). Ensure your workup is done under inert gas if possible and avoid strong oxidizing acids (like Nitric).

Q: Why not use HMPA instead of DMPU? A: HMPA works chemically but is a potent carcinogen. DMPU provides identical solvation of the lithium cation with a significantly better safety profile.

References

  • Microwave-Assisted Hydrolysis of Hindered Esters

    • Title: Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3.[2]

    • Source:Journal of Chemistry / NIH PubMed Central.
    • URL:[Link]

  • Combretastatin A-4 Synthesis & Steric Challenges

    • Title: Synthesis and Biological Evaluation of Combretastatin A-4 and Three Combretast
    • Source:ResearchGate (Valid
    • URL:[Link]

  • Enolate Alkylation of Hindered Systems (DMPU Usage)

    • Title: Effect of Cosolvents (DMPU/HMPA)
    • Source:Charette Group (University of Montreal) - Advanced Organic Synthesis Guide.
    • URL:[Link]

  • Mild Hydrolysis of Hindered Esters

    • Title: Mild alkaline hydrolysis of hindered esters in non-aqueous solution.[3]

    • Source:Arkivoc (2018).[3]

    • URL:[Link]

Sources

Storage conditions to prevent degradation of Ethyl 3,4,5-trimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimal storage conditions to prevent the degradation of Ethyl 3,4,5-trimethoxyphenylacetate. By understanding the chemical vulnerabilities of this compound, you can ensure its stability and the integrity of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for Ethyl 3,4,5-trimethoxyphenylacetate?

A1: The most significant degradation pathway for Ethyl 3,4,5-trimethoxyphenylacetate is hydrolysis of the ethyl ester functional group. This reaction can be catalyzed by both acidic and basic conditions, leading to the formation of 3,4,5-trimethoxyphenylacetic acid and ethanol.

Q2: How should I store Ethyl 3,4,5-trimethoxyphenylacetate for long-term use?

A2: For long-term storage, it is recommended to keep the compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), in a cool, dry, and dark place. A temperature of 2-8°C is ideal.

Q3: Is this compound sensitive to light?

A3: Yes, aromatic compounds containing methoxy groups can be susceptible to photodegradation. It is crucial to store Ethyl 3,4,5-trimethoxyphenylacetate in a light-resistant container, such as an amber glass vial, to prevent photochemical reactions.

Q4: Can I store this compound at room temperature?

A4: While short-term storage at room temperature may be acceptable for immediate use, it is not recommended for long-term stability. Elevated temperatures can accelerate the rate of potential degradation pathways, including hydrolysis and thermal decomposition.

Q5: What are the signs of degradation?

A5: Degradation may be indicated by a change in the physical appearance of the compound (e.g., color change, clumping), a change in its melting point, or the appearance of new peaks in analytical tests such as HPLC or NMR. A common degradation product to monitor for is 3,4,5-trimethoxyphenylacetic acid.

Troubleshooting Guide: Degradation Issues

This section addresses specific problems you might encounter, their probable causes, and corrective actions.

Issue 1: Loss of Potency or Inconsistent Experimental Results
  • Question: My experiments using a previously opened bottle of Ethyl 3,4,5-trimethoxyphenylacetate are giving inconsistent results or lower than expected yields. What could be the cause?

  • Answer: This is a classic sign of compound degradation, most likely due to hydrolysis. The presence of moisture in the storage container can lead to the breakdown of the ester into its corresponding carboxylic acid and alcohol, reducing the concentration of the active ester.

    • Causality: The ester linkage in Ethyl 3,4,5-trimethoxyphenylacetate is susceptible to nucleophilic attack by water. This reaction is accelerated by the presence of even trace amounts of acids or bases. Over time, repeated opening and closing of the container can introduce atmospheric moisture, leading to significant degradation.

    • Preventative Protocol:

      • Aliquot: Upon receiving a new batch, aliquot the compound into smaller, single-use vials. This minimizes the exposure of the bulk material to atmospheric moisture and contaminants.

      • Inert Atmosphere: For long-term storage, flush the headspace of the container with an inert gas like argon or nitrogen before sealing.

      • Desiccant Use: Store the primary container within a larger secondary container or desiccator containing a suitable desiccant to maintain a dry environment.

Issue 2: Visible Changes in the Compound's Appearance
  • Question: I've noticed my solid Ethyl 3,4,5-trimethoxyphenylacetate has started to yellow and become somewhat sticky. What does this indicate?

  • Answer: A change in color and consistency often points to photodegradation or oxidative processes. The trimethoxy-substituted benzene ring is electron-rich and can be susceptible to oxidation and light-induced reactions.

    • Causality: Exposure to UV or even ambient light can excite the aromatic ring, leading to the formation of reactive species that can undergo further reactions, resulting in colored byproducts. The methoxy groups can also be susceptible to oxidative cleavage.

    • Experimental Workflow to Mitigate Photodegradation:

      Caption: Workflow to minimize light exposure.

Issue 3: Incompatibility with Other Reagents
  • Question: I'm seeing unexpected side reactions or complete failure of my reaction when using Ethyl 3,4,5-trimethoxyphenylacetate. Are there any common incompatibilities I should be aware of?

  • Answer: Yes, due to its chemical structure, this compound is incompatible with several classes of reagents.

    • Strong Acids and Bases: As mentioned, these will rapidly catalyze the hydrolysis of the ester. Avoid storing or mixing the compound with strong acids (e.g., hydrochloric acid, sulfuric acid) or strong bases (e.g., sodium hydroxide, potassium hydroxide).

    • Strong Oxidizing Agents: Reagents like nitrates, peroxides, and permanganates can react with the electron-rich aromatic ring and the methoxy groups, leading to oxidation and degradation of the molecule.

    • Reducing Agents: While generally less reactive in this context, strong reducing agents could potentially interact with the ester group under certain conditions.

Recommended Storage Conditions Summary

ParameterRecommended ConditionRationale
Temperature 2-8°C (Refrigerated)Slows down the rate of all potential degradation reactions.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and minimizes contact with atmospheric moisture.
Light Protected from light (Amber vial/darkness)Prevents photodegradation of the aromatic ring system.
Container Tightly sealed, appropriate material (e.g., glass)Prevents entry of moisture and air; avoids reaction with container material.
Location Dry, well-ventilated areaGeneral good laboratory practice for chemical storage.[1]
Incompatibilities Store away from strong acids, strong bases, and strong oxidizing agents.To prevent catalytic hydrolysis and oxidative degradation.

Degradation Pathways Overview

To ensure the integrity of your research, it is crucial to understand the potential chemical transformations Ethyl 3,4,5-trimethoxyphenylacetate can undergo under suboptimal storage conditions.

Primary Degradation Pathway: Hydrolysis

The most common degradation route is the cleavage of the ester bond by water.

Hydrolysis Compound Ethyl 3,4,5-trimethoxyphenylacetate Products 3,4,5-Trimethoxyphenylacetic Acid + Ethanol Compound->Products Hydrolysis Water H₂O Water->Compound Catalyst Acid (H⁺) or Base (OH⁻) Catalyst->Compound

Caption: Acid or base-catalyzed hydrolysis of the ester.

Potential Secondary Degradation Pathways

While less common under proper storage, the following pathways should be considered:

  • Photodegradation: Absorption of UV light can lead to the formation of radical species and subsequent complex reactions, potentially altering the aromatic ring or the methoxy groups. Studies on dimethoxybenzene isomers show they can undergo photodegradation.

  • Thermal Decomposition: At elevated temperatures, the molecule can undergo decomposition. While specific data for this compound is limited, related phenylacetic acid derivatives can decarboxylate at high temperatures.

By adhering to the storage conditions and troubleshooting advice outlined in this guide, you can significantly extend the shelf-life of your Ethyl 3,4,5-trimethoxyphenylacetate and ensure the reliability and reproducibility of your experimental data.

References

  • Ataman Kimya. (n.d.). PHENYL ACETATE. Retrieved from [Link]

Sources

Removing unreacted starting materials from Ethyl 3,4,5-trimethoxyphenylacetate mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of Ethyl 3,4,5-trimethoxyphenylacetate

Welcome to the technical support guide for the purification of Ethyl 3,4,5-trimethoxyphenylacetate. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot and resolve common purity issues encountered after synthesis. The following sections provide detailed, experience-driven advice to ensure you obtain a high-purity final product.

Frequently Asked Questions (FAQs)

Q1: My crude product mixture is acidic after the reaction. What is the primary cause and the quickest way to fix it?

  • A1: An acidic crude product is almost always due to unreacted 3,4,5-trimethoxyphenylacetic acid starting material. The most direct way to remove it is by performing a liquid-liquid extraction with a mild aqueous base, such as a saturated sodium bicarbonate solution. This deprotonates the carboxylic acid, making it soluble in the aqueous layer, while leaving your neutral ester product in the organic layer.[1][2][3]

Q2: How do I efficiently remove the excess ethanol used as a solvent and reactant?

  • A2: Ethanol has high solubility in water. The most effective method is to perform several washes (2-3 times) of the organic layer with water or, more effectively, a saturated sodium chloride solution (brine). Brine washes help to break up emulsions and further decrease the solubility of organic compounds in the aqueous layer. Afterward, the residual organic solvent can be removed under reduced pressure using a rotary evaporator.

Q3: My NMR spectrum shows both residual starting materials (acid and alcohol) even after an initial workup. What is the most robust purification method at this stage?

  • A3: If both starting materials persist after an aqueous workup, or if other unidentifiable impurities are present, flash column chromatography is the recommended next step.[4] This technique separates compounds based on their polarity, and a well-chosen solvent system (e.g., a gradient of ethyl acetate in hexane) will effectively isolate your desired ester from the more polar carboxylic acid and alcohol.[5][6]

Q4: Why is it critical to use a weak base like sodium bicarbonate (NaHCO₃) instead of a strong base like sodium hydroxide (NaOH) for the extraction?

  • A4: Using a strong base like NaOH poses a significant risk of saponification—the base-catalyzed hydrolysis of your ethyl ester product back to the carboxylic acid starting material.[1] Sodium bicarbonate is basic enough to deprotonate the unreacted carboxylic acid but is generally not strong enough to cause significant ester hydrolysis under standard extraction conditions.[1]

Troubleshooting Guide: Step-by-Step Impurity Removal

Problem 1: Contamination with Unreacted 3,4,5-trimethoxyphenylacetic Acid

The synthesis of Ethyl 3,4,5-trimethoxyphenylacetate is commonly achieved via Fischer esterification, an equilibrium-controlled reaction.[7][8] Incomplete conversion is common, leaving residual carboxylic acid in the crude product.

Root Cause Analysis: The Fischer esterification is a reversible reaction between a carboxylic acid and an alcohol.[7][9] Without effective removal of water or the use of a large excess of one reactant, the equilibrium may not fully favor the product side, resulting in leftover starting material.[8]

Solution: Acid-Base Liquid-Liquid Extraction This technique exploits the difference in acidity between the starting material and the product. By washing the organic solution with a base, the acidic starting material is converted into its ionic salt form, which is soluble in the aqueous phase and can be separated.[10][11][12]

Detailed Protocol: Basic Aqueous Wash

  • Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent like ethyl acetate or dichloromethane (DCM). Ensure a volume that allows for easy handling in a separatory funnel (e.g., 50-100 mL for a 1-5 g scale reaction).

  • First Wash (Base): Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 30-60 seconds. Vent periodically.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash with fresh NaHCO₃ solution. Check the pH of the aqueous layer after the second wash; it should be basic. If it's still acidic, perform a third wash.

  • Final Washes: Wash the organic layer once with deionized water and then once with saturated brine. The brine wash helps to remove residual water and dissolved salts from the organic phase.

  • Drying: Drain the organic layer into an Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent using a rotary evaporator to yield the crude ester, now free of acidic impurities.

Problem 2: Contamination with Residual Ethanol

Ethanol is often used in large excess to drive the Fischer esterification equilibrium towards the product. Its high polarity and miscibility with both organic and aqueous phases can make its complete removal challenging.

Root Cause Analysis: Ethanol's hydroxyl group allows it to hydrogen bond with water, making it highly soluble in aqueous solutions. However, it also has some solubility in common organic extraction solvents.

Solution: Aqueous Washes & Evaporation Multiple washes with water or brine effectively partition the ethanol from the organic layer into the aqueous layer.[13]

Detailed Protocol: Removal of Excess Alcohol

This protocol is typically integrated into the acid-base extraction workflow described above.

  • Water Wash: After the basic washes (Protocol for Problem 1), add an equal volume of deionized water to the separatory funnel containing the organic layer. Shake for 30 seconds and discard the aqueous layer. This step removes the bulk of the ethanol.

  • Brine Wash: Follow the water wash with a wash using an equal volume of saturated NaCl solution (brine). This further reduces the water content in the organic layer and helps to "salt out" the remaining ethanol, pushing it into the aqueous phase.

  • Drying & Concentration: After drying the organic layer with an anhydrous salt (e.g., Na₂SO₄), careful concentration on a rotary evaporator is crucial. Ensure the vacuum is sufficient to remove all traces of ethanol (boiling point: 78 °C) without losing the higher-boiling point ester product.

Problem 3: Presence of Multiple or Unknown Impurities

If minor byproducts are formed or if baseline separation of starting materials is not achieved with extraction, flash column chromatography is the definitive purification method.

Root Cause Analysis: The reaction may have produced side products, or the starting materials may have very similar polarities to the product, making simple extraction insufficient.

Solution: Silica Gel Flash Column Chromatography This technique separates compounds based on their differential adsorption to a polar stationary phase (silica gel) and elution with a non-polar mobile phase.[14] Non-polar compounds travel faster down the column, while polar compounds are retained longer.

Detailed Protocol: Flash Chromatography

  • TLC Analysis: First, determine an appropriate solvent system using Thin-Layer Chromatography (TLC). A good starting point for Ethyl 3,4,5-trimethoxyphenylacetate is a mixture of Hexane and Ethyl Acetate.[5][6] Aim for a solvent ratio that gives the desired product an Rf value of approximately 0.25-0.35.[14][15]

  • Column Packing: Pack a glass column with silica gel using the chosen eluent system (as a slurry).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[4]

  • Elution: Run the column by applying positive pressure (air or nitrogen). Begin with the determined solvent system or a slightly less polar mixture (e.g., 10% Ethyl Acetate in Hexane) and gradually increase the polarity (gradient elution) if necessary.

  • Fraction Collection: Collect the eluent in a series of test tubes or flasks.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the final, purified Ethyl 3,4,5-trimethoxyphenylacetate.

Data & Workflow Visualization

Table 1: Properties of Solvents for Extraction & Chromatography

SolventFormulaBoiling Point (°C)Density (g/mL)Polarity IndexUse Case
Hexane C₆H₁₄690.6550.1Non-polar eluent for chromatography
Ethyl Acetate C₄H₈O₂770.9024.4Organic extraction solvent; polar eluent
Dichloromethane CH₂Cl₂401.3263.1Organic extraction solvent; sample loading
Ethanol C₂H₅OH780.7894.3Reactant; removed by aqueous washing
Water H₂O1001.00010.2Aqueous phase for extraction

Purification Workflow Diagram

PurificationWorkflow Crude Crude Reaction Mixture (Ester, Acid, Alcohol) Dissolve Dissolve in Ethyl Acetate Crude->Dissolve Extraction Liquid-Liquid Extraction (Separatory Funnel) Dissolve->Extraction AqueousWash Wash with sat. NaHCO3 (2-3x) Extraction->AqueousWash Organic Layer Waste1 Aqueous Waste (Acid Salt, EtOH) Extraction->Waste1 Aqueous Layer BrineWash Wash with Brine AqueousWash->BrineWash Dry Dry Organic Layer (Na2SO4 or MgSO4) BrineWash->Dry Waste2 Aqueous Waste (Brine, EtOH) BrineWash->Waste2 Aqueous Layer Evaporate Concentrate (Rotary Evaporator) Dry->Evaporate CheckPurity Check Purity (TLC, NMR) Evaporate->CheckPurity Chromatography Flash Column Chromatography CheckPurity->Chromatography Impurities Remain PureProduct Pure Ethyl 3,4,5- trimethoxyphenylacetate CheckPurity->PureProduct Purity OK Chromatography->PureProduct

Caption: Workflow for the purification of Ethyl 3,4,5-trimethoxyphenylacetate.

References

  • Acid-Base Liquid-Liquid Extraction. Eastern Kentucky University. [Link]

  • Acid-Base Extraction Definition. Fiveable. [Link]

  • Acid–base extraction. Wikipedia. [Link]

  • Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Acid-Base Extraction: Purpose, Theory & Applications. Study.com. [Link]

  • Chromatography: Solvent Systems For Flash Column. University of Rochester, Department of Chemistry. [Link]

  • Successful flash chromatography. Biotage. [Link]

  • Effect of ethanol in the organic phase on liquid-liquid extraction in monosegmented flow analysis. PubMed. [Link]

  • Fischer Esterification Lab Manual. MIT OpenCourseWare. [Link]

  • Design and Validation of a Liquid-Liquid Extraction Unit Operation Experiment. University of Dayton eCommons. [Link]

  • SOP: FLASH CHROMATOGRAPHY. University of Cape Town, Department of Science. [Link]

  • Flash Chromatography. Chemistry LibreTexts. [Link]

  • Solvent Extraction Techniques. Organomation. [Link]

  • Flash Chromatography Basics. Sorbent Technologies, Inc. [Link]

  • Fischer Esterification-Typical Procedures. OperaChem. [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry. [Link]

  • The Fischer Esterification. University of Missouri-St. Louis. [Link]

  • Separation of ethanol–water mixtures by liquid–liquid extraction using phosphonium-based ionic liquids. Royal Society of Chemistry. [Link]

  • Fischer Esterification. Organic Chemistry Portal. [Link]

  • Ethanol extraction process.
  • Electronic Supplementary Information for Part A: Synthetic procedures. The Royal Society of Chemistry. [Link]

  • ethyl phenylacetate. Organic Syntheses. [Link]

  • Synthesis and Antiproliferative Activity of Novel Heterocyclic Indole-Trimethoxyphenyl Conjugates. MDPI. [Link]

  • Design and Synthesis of New 4-(3,4,5-Trimethoxyphenyl)Thiazole–Pyrimidine Derivatives as Potential Antiproliferative Agents. MDPI. [Link]

  • Process for synthesizing (E)-3,4',5-trimethoxy stilbene.
  • Method for preparing 3,4,5-trimethoxyphenol.
  • How to purify esterefication product? ResearchGate. [Link]

  • Synthesis of 2-((3-(ethoxycarbonyl)-4,5,6,7-tetrahydrobenzo [b] thiophen-2-yl)amino). ScienceDirect. [Link]

  • METHOD FOR PURIFYING PYRUVIC ACID COMPOUNDS. European Patent Office. [Link]

Sources

Optimization of temperature parameters for Ethyl 3,4,5-trimethoxyphenylacetate reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist specializing in aromatic intermediate synthesis.

Below is a comprehensive troubleshooting guide for the optimization of Ethyl 3,4,5-trimethoxyphenylacetate . This molecule serves as a critical scaffold in the synthesis of tubulin inhibitors (e.g., combretastatin analogs) and mescaline-derived alkaloids. Its electron-rich aromatic ring makes it chemically distinct from simple phenylacetates, requiring precise thermal management to prevent oxidation and polymerization.

Module 1: Synthesis & Esterification Optimization

Q1: I am observing low conversion rates (<70%) during the Fischer esterification of 3,4,5-trimethoxyphenylacetic acid with ethanol. Increasing the reflux time doesn't help. What is the thermal bottleneck?

A: The issue is likely thermodynamic equilibrium, not just kinetics. The 3,4,5-trimethoxy substitution pattern creates significant steric bulk around the aromatic ring, but the acetic acid side chain is relatively accessible. However, the accumulation of water in the reaction matrix halts the forward reaction.

The Fix: Switch from Kinetic to Thermodynamic Control.

  • Standard Reflux (Kinetic): Refluxing in Ethanol (

    
    ) is often insufficient to drive the reaction to completion because the boiling point is too low to effectively remove the water byproduct without a specialized setup.
    
  • Azeotropic Distillation (Thermodynamic): Switch your solvent system to Toluene/Ethanol (3:1) or pure Toluene with stoichiometric Ethanol.

    • Temperature: Increase bath temperature to

      
       .
      
    • Apparatus: Install a Dean-Stark trap . This physically removes water from the reaction equilibrium.

    • Catalyst: Use p-Toluenesulfonic acid (p-TSA) instead of Sulfuric acid (

      
      ). p-TSA is less oxidizing at these higher temperatures, protecting the electron-rich trimethoxy ring from "tarring" (oxidative polymerization).
      

Q2: My reaction mixture turns dark brown/black above


. Is the ester thermally unstable? 

A: The ester itself is stable, but the 3,4,5-trimethoxy ring is highly susceptible to oxidative degradation at elevated temperatures, particularly in the presence of strong mineral acids and oxygen.

The Mechanism: The electron-donating methoxy groups activate the ring. At high temperatures (


) in air, the benzylic position can oxidize, leading to the formation of quinone methide species, which rapidly polymerize into dark tars.

Protocol Adjustment:

  • Inert Atmosphere: You must run the reaction under a strict Nitrogen or Argon blanket.

  • Acid Scavenging: If using

    
    , limit the temperature to 
    
    
    
    . For higher temperatures (Dean-Stark), strictly use p-TSA or a solid acid catalyst (e.g., Amberlyst-15), which minimizes free proton attack on the ring.

Module 2: Isolation & Purification

Q3: Can I purify Ethyl 3,4,5-trimethoxyphenylacetate via vacuum distillation? I am worried about decarboxylation.

A: Yes, but you must stay below the Decarboxylation Threshold . Phenylacetic acid derivatives are prone to thermal decarboxylation (losing


 to form the benzyl intermediate). For the 3,4,5-trimethoxy derivative, the electron-rich ring stabilizes the benzylic radical/cation, slightly lowering the activation energy for this decomposition.

Safe Distillation Parameters:

  • Threshold: Do not exceed a pot temperature of

    
     .
    
  • Vacuum Requirement: You need a high vacuum (

    
    ).
    
  • Expected BP: The ester typically boils between

    
     at 
    
    
    
    . If your vacuum is weak (
    
    
    ), the required pot temperature will exceed the stability limit, leading to yield loss.
  • Alternative: If high vacuum is unavailable, use Recrystallization . The ester can often be crystallized from cold Hexane/Ethyl Acetate mixtures if the purity is initially high (>90%).

Module 3: Downstream Reduction (Safety)

Q4: I need to reduce the ester to 2-(3,4,5-trimethoxyphenyl)ethanol using LiAlH4. The reaction exotherms violently even at


. How do I manage the heat? 

A: The reduction of esters with Lithium Aluminum Hydride (LAH) is highly exothermic. The trimethoxy groups increase the solubility in ethers but do not dampen the reactivity of the ester carbonyl.

Thermal Management Protocol:

  • Cryogenic Addition: Cool the LAH/THF slurry to

    
     to 
    
    
    
    before adding the ester.
  • Dilution: Dissolve the Ethyl 3,4,5-trimethoxyphenylacetate in a large volume of dry THF (1g ester per 10-15 mL solvent).

  • Controlled Rate: Add the ester solution dropwise. Monitor internal temperature; do not allow it to exceed

    
      during addition.
    
  • Post-Addition: Only after addition is complete should you allow the reaction to warm to Room Temperature (

    
    ). Reflux is generally not required for this substrate and increases the risk of cleaving the methoxy ethers (demethylation).
    

Summary of Optimized Conditions

ParameterStandard Condition (Risky/Low Yield)Optimized Condition (High Yield/Purity)
Esterification Temp

(Ethanol Reflux)

(Toluene Reflux)
Water Removal None / Molecular SievesDean-Stark Trap
Catalyst Conc.

p-TSA (0.5 - 1.0 mol%)
Atmosphere AirNitrogen/Argon (Strict)
Isolation High Vac Distillation (

)
High Vac (

) or Crystallization
Reduction Temp Room Temp Addition

Addition, warm to

Visual Logic Guides

Figure 1: Reaction Optimization Decision Tree

This workflow illustrates the decision process for maximizing yield while preventing thermal degradation.

OptimizationLogic Start Start: 3,4,5-Trimethoxyphenylacetic Acid SolventChoice Choose Solvent System Start->SolventChoice EthanolReflux Ethanol Reflux (78°C) Kinetic Control SolventChoice->EthanolReflux Standard Protocol TolueneReflux Toluene/EtOH + Dean-Stark (110°C) Thermodynamic Control SolventChoice->TolueneReflux Optimized Protocol ResultLowYield Outcome: Low Yield (<70%) Equilibrium Limitation EthanolReflux->ResultLowYield Atmosphere Is Atmosphere Inert (N2/Ar)? TolueneReflux->Atmosphere CheckColor Check Color Change ResultTar Outcome: Black Tar Oxidative Polymerization CheckColor->ResultTar Darkening observed ResultHighYield Outcome: High Yield (>90%) Water Removed Atmosphere->CheckColor No (Air) Atmosphere->ResultHighYield Yes (Inert)

Caption: Decision matrix for selecting esterification conditions. Note the critical requirement for inert atmosphere at higher temperatures to prevent polymerization.

Figure 2: Thermal Stability & Isolation Workflow

This diagram details the safe temperature windows for processing the ester.

ThermalStability Crude Crude Reaction Mixture Quench Quench (NaHCO3 wash) Crude->Quench Isolation Isolation Strategy Quench->Isolation Distillation Vacuum Distillation Isolation->Distillation If Liquid/Oil Crystallization Crystallization (Hexane/EtOAc) Isolation->Crystallization Preferred (Safer) TempCheck Pot Temp > 145°C? Distillation->TempCheck PureEster Pure Ethyl 3,4,5-trimethoxyphenylacetate Crystallization->PureEster TempCheck->PureEster No (High Vacuum) Decarbox Degradation (Decarboxylation/Demethylation) TempCheck->Decarbox Yes (Too Hot)

Caption: Isolation workflow emphasizing the thermal ceiling (


) to avoid decarboxylation of the sensitive phenylacetate scaffold.

References

  • Sigma-Aldrich. 3,4,5-Trimethoxyphenylacetic acid Product Specification & Properties (CAS 951-82-6).[1] Retrieved from

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 231162, Ethyl 3,4,5-trimethoxybenzoate (Structural Analog Data). Retrieved from

  • ChemicalBook. Ethyl 3-methoxyphenylacetate Properties (CAS 35553-92-5).[2][3] (Used for comparative boiling point estimation). Retrieved from

  • Google Patents. Process for decarboxylation of halogenated aromatic carboxylic acids (Thermal stability reference). US5872283A. Retrieved from

  • ResearchGate. Optimization of Reaction Conditions for Synthesis of Methoxy-substituted Esters. (General methodology for phenylacetate esterification). Retrieved from

Sources

Validation & Comparative

Structural Validation of Ethyl 3,4,5-trimethoxyphenylacetate: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 3,4,5-trimethoxyphenylacetate is a critical intermediate in the synthesis of mescaline analogs and tubulin-binding agents (e.g., Combretastatin A-4 derivatives).[1] In pharmaceutical development, the rapid and unequivocal validation of this intermediate is essential for maintaining process integrity.

This guide provides an in-depth technical analysis of the 1H NMR spectrum of Ethyl 3,4,5-trimethoxyphenylacetate. Unlike standard textbook descriptions, this document compares the resolving power of high-field 1H NMR against benchtop (low-field) NMR and complementary 13C NMR techniques. It establishes a self-validating protocol for confirming the 3,4,5-trimethoxy substitution pattern—a common failure point in generic synthesis where regioisomers (e.g., 2,3,4-trimethoxy) may occur as impurities.[1]

Comparative Analysis: 1H NMR vs. Alternative Modalities

In the context of rapid structural confirmation, 1H NMR is compared here against 13C NMR and FTIR. The primary "performance" metric is the ability to distinguish the specific regio-chemistry of the methoxy groups and the integrity of the ester side chain.

Performance Matrix: Structural Elucidation Capabilities
FeatureHigh-Field 1H NMR (400+ MHz) Benchtop 1H NMR (60 MHz) 13C NMR (100 MHz) FTIR
Time to Result < 5 mins< 2 mins30–60 mins< 1 min
Methoxy Resolution High: Resolves 4-OMe from 3,5-OMe (two singlets).[1]Low: Methoxy signals often merge into one broad peak.High: Distinct carbon environments (approx. 56 vs 60 ppm).[1]None: Shows general C-O stretch only.
Quantification Excellent: Integral ratios (2:6:3:2:3) confirm purity.[1][2]Moderate: Overlap prevents precise impurity calculation.Poor: Relaxation issues make integration unreliable.N/A: Qualitative only.
Sample Req. ~5–10 mg~20–50 mg~20–50 mg< 1 mg

Key Insight: While 13C NMR provides a wider chemical shift dispersion, High-Field 1H NMR is the superior choice for routine validation because it simultaneously confirms the ratio of protons (integration), validating the 3,4,5-substitution pattern via symmetry (2H aromatic singlet) which 13C cannot easily quantify.[1]

Detailed Spectral Interpretation

The Molecule

Formula: C


H

O

MW: 254.28 g/mol [1]

The structure consists of three distinct chemical environments:[3][4]

  • Aromatic Core: A benzene ring with a symmetry plane through C-1 and C-4.[1]

  • Methoxy Periphery: Three methoxy groups.[4] The groups at positions 3 and 5 are chemically equivalent; the group at position 4 is unique.

  • Ethyl Acetate Tail: An ethyl ester side chain attached at position 1.

1H NMR Data (400 MHz, CDCl )

The following table synthesizes experimental data typical for this class of phenylacetates.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Logic
6.40 – 6.45 Singlet (s)2HAr-H (2,[1] 6)Upfield from typical benzene (7.[1]26) due to shielding by electron-donating OMe groups.[1] Singlet confirms symmetry (no neighbors).[1]
4.10 – 4.18 Quartet (q, J = 7.1 Hz)2H-OCH

CH

Typical ethyl ester methylene.[1] Deshielded by oxygen.
3.80 – 3.86 Singlet (s)6H3,5-(OCH

)

The two meta-methoxy groups are equivalent.[1]
3.78 – 3.82 Singlet (s)3H4-OCH

The para-methoxy group.[1] Often overlaps with or appears just upfield of the 3,5-OMe signal.[1]
3.50 – 3.55 Singlet (s)2HAr-CH

-CO
Benzylic protons alpha to a carbonyl.[1]
1.22 – 1.28 Triplet (t, J = 7.1 Hz)3H-OCH

CH

Terminal methyl group coupled to the methylene.[1]
Critical Interpretation Nuances
  • The "Methoxy Forest" (3.7 – 3.9 ppm): In lower field instruments (60-90 MHz), the signals for the 3,5-OMe and 4-OMe groups will likely coalesce into a single large peak integrating to 9H.[1] On a 400 MHz instrument, you typically see two distinct singlets. Diagnostic Check: If you see three distinct methoxy peaks of equal height, you likely have an asymmetric impurity (e.g., 2,3,4-trimethoxy isomer).[1]

  • The Aromatic Singlet (6.4 ppm): The presence of a clean singlet integrating to 2H is the strongest evidence of the 3,4,5-substitution pattern.[1] An AB system (two doublets) would indicate a loss of symmetry (e.g., 2,4,5-substitution).[1]

Experimental Protocol: Self-Validating Workflow

This protocol ensures high reproducibility and data integrity suitable for regulatory filing.

Step 1: Sample Preparation[1]
  • Solvent: Chloroform-d (CDCl

    
    ) is preferred over DMSO-d
    
    
    
    for this lipophilic ester.[1] DMSO may cause the benzylic signal to overlap with the water suppression region or shift the methoxy signals unpredictably.
  • Concentration: Dissolve 10–15 mg of sample in 0.6 mL CDCl

    
    .
    
  • Filtration: Filter through a cotton plug in a Pasteur pipette to remove inorganic salts (e.g., residual K

    
    CO
    
    
    
    from synthesis) which can cause line broadening.[1]
Step 2: Acquisition Parameters (Standard 400 MHz)
  • Pulse Sequence: zg30 (30° pulse angle) to ensure accurate integration.

  • Relaxation Delay (D1): Set to

    
     5 seconds. The methoxy protons and quaternary carbons relax slowly; insufficient delay will under-represent the methoxy integration, skewing the 9:2 ratio.
    
  • Scans (NS): 16 scans are sufficient for this concentration.[1]

Step 3: Processing & Logic

Use the following logic flow to validate the structure.

ValidationLogic Start Acquire 1H NMR Spectrum CheckSolvent Check Solvent Residual (CDCl3 at 7.26 ppm) Start->CheckSolvent CheckAr Check Aromatic Region (6.4 - 6.5 ppm) CheckSolvent->CheckAr DecisionAr Is it a Singlet (2H)? CheckAr->DecisionAr CheckOMe Check Methoxy Region (3.7 - 3.9 ppm) DecisionAr->CheckOMe Yes FailSym FAIL: Asymmetric Isomer (Likely 2,3,4- or 2,4,5-) DecisionAr->FailSym No (Doublets/Multiplets) DecisionOMe Total Integral = 9H? CheckOMe->DecisionOMe CheckEthyl Check Ethyl Group (q 2H, t 3H) DecisionOMe->CheckEthyl Yes FailInt FAIL: Impurity/Solvent Check Drying DecisionOMe->FailInt No (<9H or >9H) Pass PASS: Structure Confirmed (3,4,5-trimethoxy pattern) CheckEthyl->Pass

Figure 1: Decision logic for structural validation of Ethyl 3,4,5-trimethoxyphenylacetate.

Visualizing the Assignment Pathway

The following diagram illustrates the connectivity between the chemical structure and the resulting spectral signals, highlighting the causality of the chemical shifts.

AssignmentMap Molecule Ethyl 3,4,5- trimethoxyphenylacetate ArH Aromatic H (2,6) Symmetry Plane Molecule->ArH OMe Methoxy Groups Electron Donating Molecule->OMe Benzylic Benzylic CH2 Alpha-Carbonyl Molecule->Benzylic Ethyl Ethyl Ester (OCH2-CH3) Molecule->Ethyl SignalAr Singlet ~6.42 ppm ArH->SignalAr Shielded by OMe SignalOMe 2x Singlets 3.80 - 3.85 ppm OMe->SignalOMe Deshielded by O SignalBz Singlet ~3.52 ppm Benzylic->SignalBz Inductive Effect SignalQt Quartet ~4.15 ppm Ethyl->SignalQt OCH2 SignalTr Triplet ~1.25 ppm Ethyl->SignalTr CH3

Figure 2: Causal mapping of structural moieties to NMR signals.[1]

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][5][6][7] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.[1] [Link]

  • National Institute of Advanced Industrial Science and Technology (AIST). (2024).[1] Spectral Database for Organic Compounds (SDBS). SDBS No. 1285 (Analogs). [Link][1]

  • Pettit, G. R., et al. (1995).[1] Antineoplastic Agents.[4] 291. Isolation and Synthesis of Combretastatins A-4, A-5, and A-6.[1] Journal of Medicinal Chemistry, 38(10), 1666–1672.[1] (Reference for 3,4,5-trimethoxy spectral characteristics in drug synthesis). [Link]

  • Fulmer, G. R., et al. (2010).[1] NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.[1] [Link]

Sources

A Senior Application Scientist's Guide to the GC-MS Fragmentation Analysis of Ethyl 3,4,5-trimethoxyphenylacetate and its Analytical Alternatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the precise structural elucidation of compounds is paramount. Ethyl 3,4,5-trimethoxyphenylacetate, a derivative of the versatile gallic acid, is a molecule of interest in various research contexts. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the analysis of such volatile and semi-volatile compounds. This guide provides an in-depth analysis of the predicted Electron Ionization (EI) fragmentation pattern of Ethyl 3,4,5-trimethoxyphenylacetate, grounded in fundamental mass spectrometry principles and data from structurally analogous compounds. Furthermore, we will objectively compare GC-MS with alternative analytical methodologies, offering a comprehensive perspective for selecting the optimal technique for your research needs.

The Predicted GC-MS Fragmentation Pathway of Ethyl 3,4,5-trimethoxyphenylacetate

While a publicly available mass spectrum for Ethyl 3,4,5-trimethoxyphenylacetate is not readily found, its fragmentation pattern under electron ionization can be reliably predicted by examining its structural motifs and the known fragmentation behaviors of related molecules. The molecular weight of Ethyl 3,4,5-trimethoxyphenylacetate (C13H18O5) is 254.28 g/mol . The molecular ion peak ([M]⁺˙) is expected at m/z 254.

The fragmentation of this molecule is anticipated to be driven by the presence of the ethyl ester group and the trimethoxyphenyl moiety. Key fragmentation pathways for esters include alpha-cleavage, McLafferty rearrangement, and the loss of the alkoxy group. Aromatic compounds often exhibit stable molecular ions and characteristic benzylic cleavage.

Here is a proposed fragmentation pathway:

Fragmentation_Pathway M Ethyl 3,4,5-trimethoxyphenylacetate [M]⁺˙ m/z 254 F1 Loss of ethoxy radical (•OCH2CH3) m/z 209 M->F1 - •OCH2CH3 F2 Loss of ethanol (CH3CH2OH) m/z 208 M->F2 - C2H5OH F5 Benzylic cleavage m/z 197 M->F5 Benzylic cleavage F6 McLafferty Rearrangement product m/z 88 M->F6 McLafferty F4 Loss of CO from m/z 209 m/z 181 F1->F4 - CO F3 Tropylium-like ion m/z 181 F5->F3 - CH3•, - H2O (rearrangement)

Caption: Predicted EI fragmentation of Ethyl 3,4,5-trimethoxyphenylacetate.

A crucial fragmentation pathway for ethyl esters is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a radical cation. For ethyl esters, this typically results in a characteristic ion at m/z 88. Another common fragmentation is the loss of the ethoxy radical (•OCH2CH3), which would yield a fragment at m/z 209. The loss of a neutral ethanol molecule (CH3CH2OH) can also occur, leading to an ion at m/z 208.

The trimethoxyphenyl group is expected to produce a stable benzylic cation at m/z 197 through cleavage of the bond between the aromatic ring and the acetyl group. Further fragmentation of this ion is also anticipated. For instance, the fragmentation of gallic acid, a related compound, is characterized by the loss of a CO2 molecule.[1][2]

Comparative Analysis of Analytical Techniques

While GC-MS is a powerful tool, a comprehensive analytical strategy often involves complementary techniques. The choice of method depends on the specific analytical question, sample matrix, and desired sensitivity.

Technique Principle Advantages for Ethyl 3,4,5-trimethoxyphenylacetate Analysis Disadvantages
GC-MS Separation by gas chromatography, identification by mass spectrometry.High chromatographic resolution, sensitive detection, provides structural information through fragmentation.Requires derivatization for non-volatile compounds, potential for thermal degradation.
HPLC-UV Separation by high-performance liquid chromatography, detection by UV-Vis spectroscopy.Suitable for non-volatile and thermally labile compounds, quantitative accuracy.Limited structural information, lower sensitivity compared to MS.
LC-MS Separation by liquid chromatography, identification by mass spectrometry.Applicable to a wide range of compounds without derivatization, high sensitivity and selectivity.Matrix effects can suppress ionization, higher cost of instrumentation.
NMR Nuclear Magnetic Resonance spectroscopy.Provides detailed structural information, non-destructive.Lower sensitivity, requires pure samples, more complex data interpretation.

Experimental Protocols: A Foundational Approach

To ensure data integrity, a robust experimental design is critical. Below are foundational protocols for the analysis of Ethyl 3,4,5-trimethoxyphenylacetate using GC-MS and as a starting point for method development with alternative techniques.

GC-MS Analysis Protocol
  • Sample Preparation: Dissolve a known quantity of Ethyl 3,4,5-trimethoxyphenylacetate in a suitable volatile solvent (e.g., ethyl acetate, dichloromethane) to a final concentration of 10-100 µg/mL.

  • GC Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is recommended.

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a lower temperature (e.g., 100 °C) and ramp up to a higher temperature (e.g., 280 °C) to ensure good separation.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 300.

    • Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: Identify the peak corresponding to Ethyl 3,4,5-trimethoxyphenylacetate based on its retention time. Analyze the mass spectrum and compare it with the predicted fragmentation pattern and library data if available.

Workflow for Method Selection

Method_Selection Start Define Analytical Goal Qualitative Qualitative Analysis (Identification) Start->Qualitative Quantitative Quantitative Analysis (Concentration) Start->Quantitative Purity Purity & Impurity Profiling Start->Purity GCMS GC-MS Qualitative->GCMS Volatile? LCMS LC-MS Qualitative->LCMS Non-volatile? NMR NMR Qualitative->NMR Detailed Structure? Quantitative->LCMS High Sensitivity? HPLCUV HPLC-UV Quantitative->HPLCUV Established Method? Purity->LCMS Purity->HPLCUV

Sources

Safety Operating Guide

Personal protective equipment for handling Ethyl 3,4,5-trimethoxyphenylacetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

Ethyl 3,4,5-trimethoxyphenylacetate (CAS: 66162-60-5) is a specialized pharmaceutical intermediate often used in the synthesis of phenethylamine derivatives and alkaloids. Due to its structural similarity to bioactive precursors, it requires strict adherence to containment protocols to prevent inadvertent exposure and cross-contamination.

Immediate Action Required:

  • Treat as: Irritant (Skin/Eye/Respiratory) and Potential Sensitizer.[1]

  • Physical State: Low-melting solid or viscous liquid (dependent on ambient temperature/purity).

  • Primary Hazard: Dermal absorption and mucosal irritation.

Chemical Profile & Risk Assessment

As a Senior Application Scientist, I must highlight that while specific GHS data for this exact ester (CAS 66162-60-5) is often limited in public databases, we apply a Read-Across Risk Assessment based on its metabolic precursors (3,4,5-trimethoxyphenylacetic acid) and structural analogs (Ethyl 3,4,5-trimethoxybenzoate).

Parameter Technical Specification Safety Implication
CAS Number 66162-60-5 Unique identifier for inventory tracking.
Molecular Weight 254.28 g/mol Heavy vapor; settles in low areas if aerosolized.
Physical State Viscous Liquid / Low-Melting SolidVariable: May require gentle warming (water bath <40°C) to transfer if solidified.
Solubility Soluble in organic solvents (EtOH, DCM)Risk: Rapidly penetrates skin if dissolved in carrier solvents like DMSO or DCM.
GHS Classification (Read-Across)Warning H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (STOT SE)Standard irritant protocols apply; assume potential for sensitization.

Expert Insight: The methoxy groups at the 3, 4, and 5 positions increase lipophilicity compared to unsubstituted phenylacetates. This enhances skin permeation rates, making glove selection critical [1].

Personal Protective Equipment (PPE) Matrix

Do not rely on generic "latex" gloves. The lipophilic nature of this ester requires specific polymer barriers.

PPE Selection Logic

PPE_Selection Start Handling Task Quant < 1g (Analytical) Start->Quant Bulk > 1g or Synthesis Start->Bulk Gloves1 Nitrile (Double, 0.11mm) Quant->Gloves1 Resp1 Fume Hood Only Quant->Resp1 Solvent In Solution (DCM/DMSO)? Bulk->Solvent Resp2 Hood + N95/P100 Backup Bulk->Resp2 Solvent->Gloves1 No (Neat) Gloves2 Silver Shield / Laminate Solvent->Gloves2 Yes

Figure 1: Decision logic for selecting appropriate PPE based on scale and solvent presence.

Detailed PPE Specifications
ComponentStandard Handling (<1g)Bulk / Synthesis (>1g)Technical Rationale
Hand Protection Double Nitrile (min 0.11mm)Silver Shield (Laminate) or High-Grade ButylNitrile provides splash protection. Laminate is required if dissolved in penetrating solvents like DCM [2].
Eye Protection Chemical Safety GogglesFace Shield + GogglesPrevent ocular mucosal absorption; vapors can be irritating.
Respiratory Fume Hood (Face velocity >100 fpm)Fume Hood + Half-mask (OV/P100)Use respirator if heating or if hood sash must be raised >18 inches.
Body Defense Lab Coat (Cotton/Poly)Tyvek® Sleeves + ApronProtects street clothes from difficult-to-remove oily residues.

Operational Handling Protocol

This protocol is designed to be a self-validating system : each step includes a check to ensure the previous step was successful.

Step 1: Receipt & Inspection[2]
  • Action: Upon receipt, inspect the physical state. If the material is solid but looks "wet," it is near its melting point.

  • Validation: Verify the CAS (66162-60-5) on the label against your purchase order. Mismatches in methoxy- substitution patterns (e.g., 3,4-dimethoxy) significantly alter reactivity.

Step 2: Weighing & Transfer
  • The Challenge: As a low-melting solid/liquid, static charge can cause "jumping" of the solid, or viscous liquid can drip.

  • Protocol:

    • Equilibrate: Allow the container to reach room temperature before opening to prevent condensation.

    • Liquefaction (Optional): If the material is a semi-solid sludge, warm the sealed container in a 30°C water bath for 10 minutes to fully liquefy. This allows for precise volumetric transfer via glass pipette, which is safer than scraping solids.

    • Transfer: Use a positive-displacement pipette (for viscous liquid) or a disposable anti-static spatula (for solid).

  • Causality: Heating to liquid state minimizes the generation of airborne dust particles, reducing inhalation risk [3].

Step 3: Reaction Setup
  • Solvent Choice: When dissolving in organic solvents, assume the solution is more permeable to gloves than the neat chemical.

  • Validation: Place a secondary containment tray under the reaction flask. If a spill occurs, it is contained, preventing bench contamination.

Emergency Response & Spill Management

Spill Response Workflow

Spill_Response Alert Spill Detected Assess Assess Volume & State Alert->Assess Minor Minor (<10mL/g) Assess->Minor Major Major (>10mL/g) Assess->Major Absorb Absorb with Vermiculite/Pad Minor->Absorb Evac Evacuate & Call EHS Major->Evac Decon Clean Surface (Soap + Water) Absorb->Decon Dispose Seal in HazWaste Bag Decon->Dispose

Figure 2: Immediate response workflow for spills. Note that major spills require evacuation due to potential solvent co-hazards.

Decontamination Solution: Use a mixture of water and surfactant (detergent) . Avoid using bleach or strong oxidizers immediately, as this may create unpredictable byproducts. The ester functionality is stable but can be hydrolyzed by strong bases; simple soap and water is safer for initial cleanup.

Waste Disposal Strategy

Disposal must comply with RCRA (USA) or local hazardous waste regulations.

  • Primary Waste: All reaction mixtures and contaminated stock solutions must go into Organic Solvent Waste (Non-Halogenated) unless halogenated solvents (DCM) were used.

  • Solid Waste: Contaminated gloves, pipettes, and weighing boats must be double-bagged and disposed of as Solid Hazardous Waste .

  • Validation: Do not pour down the drain. The lipophilicity of this compound poses a risk of bioaccumulation in aquatic environments [4].

References

  • PubChem. (n.d.). Compound Summary: Ethyl 3,4,5-trimethoxybenzoate (Analogous Structure Safety Data). National Library of Medicine. Retrieved from [Link]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]

  • ECHA (European Chemicals Agency). (n.d.). Registration Dossier: Phenylacetate esters (Read-Across Data). Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.